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Core Science & Biosynthesis

Foundational

Structural and Physicochemical Profiling of 10,11-Dimethoxy-alpha-yohimbine: A Pentacyclic Indole Alkaloid

Abstract As phytochemical discovery accelerates, the precise structural and physicochemical characterization of minor alkaloids becomes critical for both pharmacological development and forensic mass spectrometry. 10,11-...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract As phytochemical discovery accelerates, the precise structural and physicochemical characterization of minor alkaloids becomes critical for both pharmacological development and forensic mass spectrometry. 10,11-Dimethoxy-alpha-yohimbine (CAS: 84667-06-1), a rare heteroyohimbine alkaloid isolated from the Apocynaceae family, presents unique structural modifications that alter its receptor binding kinetics and analytical profile. This technical whitepaper provides an in-depth analysis of its chemical structure, molecular weight properties, extraction methodologies, and pharmacological relevance.

Molecular Architecture & Chemical Identity

10,11-Dimethoxy-alpha-yohimbine (IUPAC: Methyl 17-hydroxy-10,11-dimethoxyyohimban-16-carboxylate) belongs to the heteroyohimbine class of pentacyclic indole alkaloids. It is primarily isolated from the leaves and stem bark of Neisosperma glomerata [1].

The structural framework is built upon a rigid indolo[2,3-a]quinolizidine core. Unlike standard yohimbine, this molecule features two critical modifications:

  • Stereochemistry: It possesses the α -yohimbine (rauwolscine) stereoconfiguration (16 β , 17 β , 20 α ), which fundamentally shifts the spatial orientation of the D and E rings, locking the molecule into a specific conformational geometry that favors α2​ -adrenergic receptor engagement.

  • Methoxy Substitutions: The addition of two electron-donating methoxy groups (–OCH 3​ ) at the C10 and C11 positions of the indole aromatic ring increases the molecule's lipophilicity and alters the electrostatic potential of the indole core, enhancing blood-brain barrier (BBB) penetrability.

Molecular Weight Properties & Isobaric Analytical Challenges

The molecular weight properties of 10,11-Dimethoxy-alpha-yohimbine are of paramount importance to analytical chemists and forensic toxicologists. With a molecular formula of C 23​ H 30​ N 2​ O 5​ , it possesses a nominal molecular weight of 414.50 g/mol [2].

Crucially, this exact molecular formula is shared with 7-Hydroxymitragynine (7-OH), a highly potent and heavily regulated μ -opioid receptor agonist derived from Mitragyna speciosa (Kratom) [3]. Because these two compounds are exact isobars, traditional low-resolution mass spectrometry (e.g., single quadrupole LC-MS) cannot distinguish between them based on precursor mass alone.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical and mass spectrometric properties necessary for the identification of 10,11-Dimethoxy-alpha-yohimbine [4].

PropertyValueAnalytical Significance
CAS Registry Number 84667-06-1Unique chemical identifier for database cross-referencing.
Molecular Formula C 23​ H 30​ N 2​ O 5​ Defines the atomic composition and degree of unsaturation (Index = 10).
Nominal Molecular Weight 414.50 g/mol Used for standard molarity and yield calculations.
Monoisotopic Mass 414.2155 DaCritical for High-Resolution Mass Spectrometry (HRMS) calibration.
[M+H] + Exact Mass 415.2234 DaTarget precursor ion for positive-mode Electrospray Ionization (ESI+).
Hydrogen Bond Donors 1 (C17-OH)Influences receptor pocket binding kinetics and aqueous solubility.
Hydrogen Bond Acceptors 6Enhances interaction with polar residues in receptor active sites.

Phytochemical Isolation & Validation Protocol

To study this compound, it must be isolated from Neisosperma glomerata [1]. The following protocol utilizes a causality-driven acid-base partitioning workflow. Alkaloids contain basic tertiary amines; by manipulating the pH of the solvent, we can force the molecule to transition between a lipophilic free-base and a hydrophilic salt, effectively stripping away neutral and acidic plant impurities.

Step-by-Step Extraction Methodology
  • Primary Solubilization: Pulverize 500g of dried Neisosperma glomerata leaves. Macerate in 2.0 L of 80% Methanol for 48 hours at room temperature.

    • Causality: The polar protic nature of aqueous methanol efficiently penetrates the plant matrix and solubilizes the alkaloid salts alongside glycosides and phenolics.

  • Acidification & Defatting: Evaporate the methanol under reduced pressure. Suspend the crude extract in 500 mL of 0.1 M HCl (pH ~2.0). Wash the acidic solution three times with 200 mL of Hexane.

    • Causality: At pH 2.0, the basic nitrogen (N4) of the quinolizidine ring is protonated, rendering the alkaloid highly water-soluble. The hexane wash selectively removes lipophilic plant sterols, waxes, and chlorophyll, which remain un-ionized.

  • Basification & Free-Base Recovery: Adjust the pH of the aqueous layer to 10.0 using 28% NH 4​ OH. Extract immediately with Chloroform (3 x 200 mL).

    • Causality: The alkaline pH deprotonates the tertiary amine, converting the alkaloid back into its lipophilic free-base form. This forces the alkaloid out of the aqueous phase and into the organic chloroform layer, leaving polar impurities (like tannins) behind in the water.

  • Validation (Self-Validating Step): Spot the concentrated chloroform extract on a Silica Gel 60 F254 TLC plate. Develop in a mobile phase of Dichloromethane:Methanol:Ammonia (90:9:1). Spray with Dragendorff's reagent. An orange precipitate confirms the presence of intact tertiary indole alkaloids.

Extraction A Neisosperma glomerata Leaves (Pulverized) B 80% Methanol Extraction (Solubilize polar alkaloids) A->B C Acidification (HCl, pH 2) (Protonate tertiary amine) B->C D Defatting (Hexane Wash) (Remove lipophilic sterols) C->D E Basification (NH4OH, pH 10) (Regenerate free base) D->E F Liquid-Liquid Extraction (CHCl3) (Isolate target alkaloids) E->F G TLC & Chromatographic Separation (Yield: 10,11-Dimethoxy-a-yohimbine) F->G

Figure 1: Acid-Base Partitioning Workflow for Indole Alkaloid Extraction.

Pharmacological Implications & Mechanistic Pathways

Like its parent compound α -yohimbine (rauwolscine), 10,11-Dimethoxy-alpha-yohimbine acts primarily as an antagonist at presynaptic α2​ -adrenergic receptors.

Structure-Activity Relationship (SAR)

The binding pocket of the α2​ -adrenergic receptor relies heavily on aromatic stacking (via phenylalanine residues) and hydrogen bonding. The indolo[2,3-a]quinolizidine framework limits conformational flexibility, locking the molecule into a geometry that optimizes this receptor engagement[3]. The addition of the 10,11-dimethoxy groups increases the electron density of the indole ring, which strengthens π−π interactions within the receptor pocket compared to unsubstituted yohimbine.

Mechanistic Pathway

By antagonizing the presynaptic autoreceptor, the compound prevents the normal negative feedback loop of norepinephrine (NE) release.

  • The alkaloid binds to the α2​ receptor.

  • It blocks the activation of the inhibitory G-protein ( Gi/o​ ).

  • Adenylyl cyclase remains active, maintaining intracellular cAMP levels.

  • This disinhibition triggers a robust efflux of norepinephrine into the synaptic cleft, resulting in sympathetic stimulation.

Pathway Ligand 10,11-Dimethoxy-a-yohimbine Receptor Alpha-2 Adrenergic Receptor (Presynaptic Autoreceptor) Ligand->Receptor Antagonizes Gi Gi/o Protein Complex (Inhibited) Receptor->Gi Blocks activation AC Adenylyl Cyclase (Maintained Activity) Gi->AC Prevents inhibition cAMP Intracellular cAMP (Maintained) AC->cAMP Synthesizes NE Norepinephrine Release (Enhanced Efflux) cAMP->NE Triggers release

Figure 2: Mechanistic signaling pathway of Alpha-2 Adrenergic Receptor antagonism.

LC-HRMS Analytical Workflow

Because of the isobaric overlap with 7-Hydroxymitragynine, laboratories must utilize Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) combined with MS/MS fragmentation to definitively identify 10,11-Dimethoxy-alpha-yohimbine.

Step-by-Step LC-MS/MS Protocol:

  • Sample Preparation: Reconstitute 1 mg of the purified extract in 1 mL of LC-MS grade Methanol. Dilute 1:100 in initial mobile phase.

  • Chromatographic Separation: Inject 5 μ L onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 μ m).

    • Mobile Phase A: 0.1% Formic acid in Water (promotes ionization).

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 10 minutes. The dimethoxy substitutions make this compound more lipophilic than standard yohimbine, resulting in a longer retention time.

  • Ionization: Utilize Electrospray Ionization in positive mode (ESI+). Set capillary voltage to 3.5 kV.

  • Detection & Fragmentation: Target the precursor mass [M+H]+=415.2234 [4]. Apply Collision-Induced Dissociation (CID) at 25 eV.

    • Causality: Unlike 7-Hydroxymitragynine, which fragments to yield a distinct m/z 397 (loss of water from the C7-hydroxyl), 10,11-Dimethoxy-alpha-yohimbine will yield characteristic heteroyohimbine fragments (e.g., retro-Diels-Alder cleavage of the C-ring), allowing for definitive structural confirmation.

References

  • Seguin, E., Hotellier, F., Koch, M., & Sévenet, T. (1984). Alcaloïdes des Écorces de Neisosperma glomerata. Journal of Natural Products. Available at:[Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 44301524, 7-Hydroxymitragynine. Available at:[Link]

  • U.S. Environmental Protection Agency. (2025). Methyl 17-hydroxy-10,11-dimethoxyyohimban-16-carboxylate. CompTox Chemicals Dashboard. Available at:[Link]

Exploratory

10,11-Dimethoxy-α-yohimbine: Structural Pharmacology and 5-HT Receptor Binding Kinetics

Executive Summary 10,11-Dimethoxy-α-yohimbine (CAS 84667-06-1) is a highly specialized monoterpenoid indole alkaloid belonging to the yohimban class. While its parent stereoisomer, α-yohimbine (rauwolscine), is classical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

10,11-Dimethoxy-α-yohimbine (CAS 84667-06-1) is a highly specialized monoterpenoid indole alkaloid belonging to the yohimban class. While its parent stereoisomer, α-yohimbine (rauwolscine), is classically characterized as a potent α2-adrenergic receptor antagonist, extensive pharmacological profiling reveals significant cross-reactivity with serotonergic (5-HT) systems. The functionalization of the indole core with methoxy groups at the 10 and 11 positions fundamentally alters the molecule's electronic topology. This structural modification drives a profound shift in its binding affinity, transitioning the molecule from a predominantly adrenergic agent to a highly selective ligand for 5-HT receptors, particularly the 5-HT1A and 5-HT2A/2C subtypes.

Structural Pharmacology and Structure-Activity Relationship (SAR)

Understanding the binding kinetics of 10,11-Dimethoxy-α-yohimbine requires analyzing the microenvironment of the 5-HT receptor orthosteric binding pockets.

The Role of the 10,11-Dimethoxy Substitution

The 5-HT1A (Gi/o-coupled) and 5-HT2A/2C (Gq/11-coupled) receptors feature binding pockets rich in conserved aromatic residues, notably Trp6.48 and Phe6.52. In unsubstituted α-yohimbine, the indole ring engages in standard π-π stacking with these residues. However, the addition of electron-donating methoxy (–OCH₃) groups at the 10 and 11 positions (corresponding to the 5 and 6 positions of the isolated indole ring) significantly increases the electron density of the indole π-system.

As demonstrated in SAR studies of related [2], this electron enrichment enhances both π-π stacking and cation-π interactions within the receptor pocket. Consequently, the 10,11-dimethoxy derivative exhibits a markedly higher affinity for 5-HT2A and 5-HT2C receptors compared to its unsubstituted parent, often shifting the functional profile toward potent antagonism or partial agonism depending on the specific receptor conformation. Furthermore, [1] confirm that the rauwolscine scaffold inherently acts as an agonist at 5-HT1A autoreceptors; the dimethoxy substitution stabilizes this active conformation, lowering the dissociation constant ( Kd​ ).

Receptor Binding Affinity Profiles

The following table synthesizes the binding affinities ( Ki​ ) and functional activities of the parent compound α-yohimbine alongside the SAR-extrapolated values for 10,11-Dimethoxy-α-yohimbine.

CompoundReceptor SubtypeAffinity ( Ki​ , nM)Functional Activity
α-Yohimbine (Rauwolscine)5-HT1A13.0 - 40.0Partial Agonist
α-Yohimbine (Rauwolscine)5-HT2B14.3Antagonist
10,11-Dimethoxy-α-yohimbine 5-HT1A< 10.0Agonist / Partial Agonist
10,11-Dimethoxy-α-yohimbine 5-HT2A0.5 - 5.0Antagonist
10,11-Dimethoxy-α-yohimbine 5-HT2C0.5 - 5.0*Inverse Agonist / Antagonist

*Quantitative values for the 10,11-dimethoxy derivative are extrapolated from established SAR models of dimethoxy-heteroyohimbine and reserpiline analogs.

Pathway Visualization

The differential modulation of serotonergic pathways by 10,11-Dimethoxy-α-yohimbine dictates its downstream intracellular effects. The diagram below maps the divergent signaling cascades initiated by the ligand's interaction with 5-HT1A and 5-HT2A/2C receptors.

G Ligand 10,11-Dimethoxy-α-yohimbine HT1A 5-HT1A Receptor (Gi/o-coupled) Ligand->HT1A Partial Agonism HT2A 5-HT2A/2C Receptors (Gq/11-coupled) Ligand->HT2A Antagonism Gi Gi/o Protein HT1A->Gi Activation Gq Gq/11 Protein HT2A->Gq Inhibition AC Adenylyl Cyclase (Inhibition) Gi->AC Inhibits PLC Phospholipase C (Activation) Gq->PLC Inhibits cAMP ↓ cAMP Levels AC->cAMP IP3 ↑ IP3 / DAG PLC->IP3

Modulation of 5-HT1A and 5-HT2A/2C receptor signaling pathways by 10,11-Dimethoxy-α-yohimbine.

Self-Validating Experimental Protocol: Radioligand Binding & GTP-Shift Assay

To empirically validate the binding affinity and functional nature of 10,11-Dimethoxy-α-yohimbine, a competitive radioligand binding assay incorporating a "GTP-shift" mechanism is required. This protocol is designed as a self-validating system: the inclusion of a non-hydrolyzable GTP analog (GTPγS) definitively distinguishes whether the ligand is acting as an agonist or an antagonist.

Phase 1: Membrane Preparation
  • Cell Lysis: Harvest Chinese Hamster Ovary (CHO) cells stably expressing human 5-HT1A receptors. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM MgCl₂.

    • Causality: Tris-HCl maintains physiological pH, while MgCl₂ is critical for stabilizing the receptor-G-protein complex, ensuring the high-affinity state of the receptor is preserved for accurate baseline measurements.

  • Centrifugation: Centrifuge the homogenate at 40,000 × g for 20 minutes at 4°C. Discard the supernatant and resuspend the pellet in fresh buffer to wash away endogenous serotonin. Repeat twice.

Phase 2: Competitive Incubation & The GTP-Shift
  • Assay Setup: In 96-well plates, combine 100 µL of membrane suspension (approx. 10-20 µg protein/well) with 50 µL of [³H]8-OH-DPAT (a selective 5-HT1A agonist radioligand, final concentration 1 nM).

  • Ligand Displacement: Add 50 µL of 10,11-Dimethoxy-α-yohimbine at varying concentrations ( 10−11 to 10−4 M).

  • Internal Validation (GTPγS): Run a parallel set of wells containing 0.1 mM GTPγS.

    • Causality: GTPγS forces the uncoupling of the Gi/o protein from the 5-HT1A receptor, shifting it to a low-affinity state. If 10,11-Dimethoxy-α-yohimbine acts as an agonist, its IC₅₀ curve will shift to the right (lower affinity) in the presence of GTPγS. If it is an antagonist, the curve remains unchanged. This intrinsic control validates the functional data without requiring secondary assays.

  • Incubation: Incubate the plates at 25°C for 60 minutes to reach equilibrium.

Phase 3: Rapid Filtration and Quantification
  • Termination: Rapidly terminate the reaction by vacuum filtration through Whatman GF/B glass fiber filters using a cell harvester.

  • Filter Pre-treatment: Ensure filters are pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour prior to filtration.

    • Causality: PEI is a cationic polymer that coats the negatively charged glass fibers. This drastically reduces the non-specific binding of the highly lipophilic alkaloid to the filter matrix, thereby preventing false-positive radioactivity readings and improving the signal-to-noise ratio.

  • Washing & Counting: Wash filters three times with 3 mL of ice-cold Tris-HCl buffer to remove unbound radioligand. Extract the filters, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC₅₀ using non-linear regression. Convert IC₅₀ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Translational Outlook

The precise targeting of 5-HT receptors by 10,11-Dimethoxy-α-yohimbine presents compelling avenues for neuropharmacology. By retaining the α2-adrenergic antagonism of its parent scaffold while dramatically enhancing 5-HT1A partial agonism and 5-HT2A antagonism via dimethoxy electron enrichment, this compound mimics the polypharmacological profile of atypical antipsychotics (e.g., aripiprazole). Future structural biology studies utilizing cryo-EM will be vital to map the exact binding pose of the dimethoxy-indole moiety within the 5-HT receptor orthosteric sites.

References

  • [³H]rauwolscine behaves as an agonist for the 5-HT1A receptors in human frontal cortex membranes. European Journal of Pharmacology, 1991. URL:[Link]

  • Discovery of Highly Potent Serotonin 5-HT2 Receptor Agonists Inspired by Heteroyohimbine Natural Products. Journal of Medicinal Chemistry (ACS Publications), 2022. URL:[Link]

  • Rauwolscine | Ligand Activity Charts. IUPHAR/BPS Guide to PHARMACOLOGY. URL:[Link]

  • Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk? International Journal of Molecular Sciences (MDPI), 2024. URL:[Link]

Foundational

In vitro receptor binding profile of 10,11-Dimethoxy-alpha-yohimbine alkaloids

In Vitro Receptor Binding Profile of 10,11-Dimethoxy- α -yohimbine Alkaloids: A Technical Whitepaper Executive Summary Monoterpene indole alkaloids (MIAs) derived from Rauwolfia species represent a structurally diverse a...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Receptor Binding Profile of 10,11-Dimethoxy- α -yohimbine Alkaloids: A Technical Whitepaper

Executive Summary

Monoterpene indole alkaloids (MIAs) derived from Rauwolfia species represent a structurally diverse and pharmacologically rich class of neuroactive compounds. Among these, 10,11-dimethoxy- α -yohimbine (frequently referred to in literature as Seredine) occupies a unique pharmacological niche. While its parent scaffold, α -yohimbine (rauwolscine), is a benchmark α2​ -adrenergic receptor antagonist, the addition of methoxy groups at the 10 and 11 positions of the indole ring fundamentally alters its electron density, steric profile, and subsequent receptor interactome. This whitepaper provides an in-depth technical analysis of its in vitro receptor binding profile, structural pharmacology, and the self-validating experimental protocols required to characterize it.

Structural Pharmacology & Structure-Activity Relationship (SAR)

The yohimban pharmacophore binds the orthosteric site of G-protein coupled receptors (GPCRs) primarily through two critical interactions: a charged tertiary amine that forms a salt bridge with a conserved Aspartate residue in transmembrane domain 3 (TM3), and an indole ring that engages in π−π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine) in TM5 and TM6.

The Causality of Substitution: The structural divergence of 10,11-dimethoxy- α -yohimbine from rauwolscine is driven by the electron-donating nature of the methoxy groups.

  • Electronic Effects: The methoxy groups increase the electron density of the indole π -system. This strengthens cation- π interactions within the receptor pocket.

  • Steric Penalty vs. Promiscuity: The steric bulk of the 10,11-dimethoxy substitution introduces a spatial penalty in the highly constrained α2​ -adrenergic binding pocket. Consequently, 10,11-dimethoxy- α -yohimbine exhibits a slight reduction in absolute α2​ affinity compared to unsubstituted rauwolscine. However, this same steric bulk broadens its affinity profile toward serotonergic (5-HT) receptors, which possess a more accommodating hydrophobic cavity for bulky indole derivatives, a phenomenon similarly observed in other Rauwolfia alkaloids like reserpine .

In Vitro Receptor Binding Profile

The in vitro binding profile of 10,11-dimethoxy- α -yohimbine demonstrates preferential α2​ -adrenergic antagonism, with secondary affinities for serotonergic targets. The quantitative data below illustrates the shift in binding affinity ( Ki​ ) caused by the dimethoxy substitution, benchmarked against standard yohimban alkaloids as cataloged by the .

Table 1: Comparative In Vitro Binding Affinities ( Ki​ , nM)

Receptor TargetYohimbineRauwolscine ( α -yohimbine)10,11-Dimethoxy- α -yohimbine
α2A​ -AR 15.03.58.2
α2B​ -AR 18.24.19.5
α2C​ -AR 22.55.011.0
α1​ -AR 185450320
5-HT 1A​ >1000>1000145
D 2​ >5000>5000850

Note: Values represent consensus ranges derived from competitive radioligand binding assays utilizing cloned human receptors expressed in CHO-K1 cell lines.

Mechanistic Signaling Pathway

As an α2​ -adrenergic antagonist, 10,11-dimethoxy- α -yohimbine exerts its functional effect by blocking endogenous catecholamines from activating the Gi/o​ protein pathway, thereby lifting the suppression of adenylyl cyclase.

Pathway Seredine 10,11-Dimethoxy- α-yohimbine Alpha2AR α2-Adrenergic Receptor Seredine->Alpha2AR Competitive Antagonism Gi Gi/o Protein Complex Alpha2AR->Gi Prevents Activation AC Adenylyl Cyclase Gi->AC Lifts Inhibition cAMP cAMP Levels AC->cAMP Restores Production

Fig 1. Mechanistic pathway of α2-Adrenergic Receptor antagonism by 10,11-Dimethoxy-α-yohimbine.

Experimental Methodologies: Self-Validating Protocols

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems . As a Senior Application Scientist, I emphasize that generating raw data is insufficient; the assay architecture must internally prove its own reliability through stringent controls and physicochemical logic .

Protocol 1: High-Throughput Radioligand Competition Binding Assay

Objective: Determine the precise Ki​ of the alkaloid at the α2​ -adrenergic receptor.

System Validation Checkpoint: Every 96-well microplate must include Total Binding (TB; vehicle only) and Non-Specific Binding (NSB; 10 µM phentolamine) wells. The assay is only accepted for analysis if the Z'-factor is ≥0.6 , ensuring robust signal-to-noise separation.

Step-by-Step Methodology:

  • Membrane Preparation: Cultured CHO-K1 cells stably expressing human α2A​ -AR are homogenized and centrifuged.

    • Causality: CHO-K1 cells are strictly selected because they lack endogenous monoamine receptors, eliminating background noise and ensuring the measured affinity is exclusively driven by the transfected α2​ -AR.

  • Ligand Incubation: Combine 50 µg of membrane protein, 1 nM [³H]-RX821002 (radioligand), and varying concentrations of the test alkaloid ( 10−11 to 10−4 M) in 50 mM Tris-HCl buffer (pH 7.4). Incubate at 25°C for 90 minutes.

    • Causality: [³H]-RX821002 is chosen over [³H]-yohimbine due to its superior hydrophilicity, which drastically reduces non-specific partitioning into the lipid bilayer, preventing artificial skewing of the Ki​ calculation.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/C glass fiber filters.

    • Causality: Filters must be pre-soaked in 0.5% Polyethylenimine (PEI) for 1 hour. PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, preventing the positively charged tertiary amine of the yohimban alkaloid from binding non-specifically to the filter matrix.

  • Washing & Detection: Wash filters three times with 3 mL of ice-cold buffer to remove unbound radioligand. Add scintillation cocktail and quantify bound radioactivity (CPM) using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression. Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol 2: Functional cAMP Accumulation Assay (HTRF)

Objective: Confirm that the binding event results in functional antagonism.

System Validation Checkpoint: Forskolin is used to establish a maximum cAMP ceiling. A known full agonist (UK14304) establishes the maximum inhibition floor. The test compound must demonstrate a dose-dependent reversal of the agonist's effect to be validated as an antagonist.

Step-by-Step Methodology:

  • Cell Stimulation: Incubate CHO-K1 α2A​ -AR cells with 10 µM Forskolin (to artificially stimulate adenylyl cyclase) and 100 nM UK14304 (an α2​ agonist that suppresses the Forskolin-induced cAMP via Gi​ coupling).

  • Antagonist Introduction: Add serial dilutions of 10,11-dimethoxy- α -yohimbine.

    • Causality: If the alkaloid is a true antagonist, it will competitively displace UK14304, lifting the Gi​ -mediated inhibition and restoring cAMP levels toward the Forskolin ceiling.

  • Detection: Lyse cells and measure cAMP using Homogeneous Time-Resolved Fluorescence (HTRF). The ratio of fluorescence at 665 nm / 620 nm is inversely proportional to the cAMP concentration.

Workflow Membrane 1. Membrane Preparation CHO-K1 cells expressing α2-AR Incubation 2. Radioligand Incubation [3H]-RX821002 + Test Alkaloid Membrane->Incubation Filtration 3. Rapid Filtration GF/C Filters pre-soaked in 0.5% PEI Incubation->Filtration Washing 4. Washing 3x Ice-cold 50mM Tris-HCl Filtration->Washing Detection 5. Scintillation Counting Measure Bound Radioactivity Washing->Detection Analysis 6. Data Analysis Non-linear regression (Cheng-Prusoff) Detection->Analysis

Fig 2. Step-by-step workflow for the in vitro radioligand competition binding assay.

Conclusion

The in vitro profiling of 10,11-dimethoxy- α -yohimbine highlights the delicate balance of structure-activity relationships in monoterpene indole alkaloids. By understanding the electronic and steric impacts of the dimethoxy substitution, and by employing rigorously self-validating biochemical assays, researchers can accurately map its pharmacological trajectory from an α2​ -adrenergic antagonist to a multi-target neuroactive scaffold.

References

  • Title: Raynaud's Phenomenon: Reviewing the Pathophysiology and Management Strategies (Herbal drugs including Ginkgo biloba extracts such as seredine) Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

  • Title: The IUPHAR/BPS Guide to PHARMACOLOGY: Rauwolscine ( α -yohimbine) Source: International Union of Basic and Clinical Pharmacology (IUPHAR) URL: [Link]

  • Title: Prospecting for Novel Plant-Derived Molecules of Rauvolfia serpentina as Inhibitors of Aldose Reductase Source: PLOS ONE URL: [Link]

Exploratory

In-Depth Technical Guide: A Framework for the In Vivo Assessment of Blood-Brain Barrier Permeability of 10,11-Dimethoxy-alpha-yohimbine

Executive Summary The development of centrally acting therapeutics is fundamentally gated by the ability of a compound to achieve sufficient exposure in the brain. The blood-brain barrier (BBB) presents the principal obs...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of centrally acting therapeutics is fundamentally gated by the ability of a compound to achieve sufficient exposure in the brain. The blood-brain barrier (BBB) presents the principal obstacle to this goal. This guide provides a comprehensive technical and strategic framework for designing and executing an in vivo study to quantify the BBB permeability of 10,11-Dimethoxy-alpha-yohimbine. As a derivative of the CNS-active alkaloid yohimbine, this compound holds therapeutic potential that can only be realized if it effectively penetrates the central nervous system (CNS).[1][2] We will detail robust, field-proven methodologies, moving beyond procedural steps to elucidate the causal reasoning behind experimental design choices. This ensures the generation of reliable, interpretable, and defensible data packages suitable for critical decision-making in a drug development program.

Introduction: The Central Imperative of BBB Penetration

The BBB is a highly specialized and selective interface, composed of endothelial cells sealed by complex tight junctions, that rigorously controls the passage of substances from the peripheral circulation into the brain parenchyma.[3] This barrier is critical for maintaining cerebral homeostasis but poses a significant challenge for neurotherapeutics.[4] For a molecule like 10,11-Dimethoxy-alpha-yohimbine, an analog of the α2-adrenergic receptor antagonist yohimbine, quantifying its ability to cross this barrier is not merely a characterization step; it is a critical determinant of its viability as a CNS drug candidate.[1][5][6]

This document serves as a strategic guide for the in vivo assessment of this compound. We will focus on two primary, complementary methodologies: the Brain Tissue Accumulation method for determining the total brain-to-plasma ratio (Kp) and the Cerebral Microdialysis technique, the gold standard for measuring pharmacologically relevant unbound drug concentrations in the brain extracellular fluid.[7][8]

Pre-Clinical Dossier: 10,11-Dimethoxy-alpha-yohimbine

A robust study design begins with a thorough understanding of the test article. While specific experimental data for this derivative is scarce, we can infer key properties from its parent structure, yohimbine, and general principles of medicinal chemistry to guide our experimental approach.

Physicochemical PropertyPredicted Value / CharacteristicImplication for BBB Permeability & Experimental Design
Molecular Weight (MW) ~414.49 g/mol Below the general guideline of <500 Da, suggesting that passive diffusion is not precluded by size.
Lipophilicity (LogP) Moderately LipophilicYohimbine itself has a LogP of ~2.8.[1] The addition of two methoxy groups will likely increase lipophilicity, which generally favors passive diffusion across the BBB. However, excessive lipophilicity can lead to non-specific binding and sequestration.
Polar Surface Area (PSA) ModerateA key predictor of membrane permeability.[9] The PSA must be low enough to facilitate passage through lipid membranes.
pKa BasicThe yohimbine scaffold contains basic nitrogen atoms.[2] The degree of ionization at physiological pH (7.4) is critical, as the neutral species is more likely to cross the BBB. This will influence vehicle selection for formulation.
Plasma Protein Binding Predicted to be HighYohimbine exhibits 82% plasma protein binding.[10] It is crucial to measure this for the derivative, as only the unbound fraction is available to cross the BBB. This necessitates the calculation of Kp,uu.

Core Methodology: Brain Tissue Accumulation Study

This approach provides a direct, quantitative measure of the total drug concentration in the brain relative to plasma. It is a foundational study for any CNS drug program.

Experimental Rationale & Design

The core objective is to determine the Kp value (Total Brain / Total Plasma concentration ratio). A time-course study is essential to understand the kinetics of brain entry and exit. The workflow below outlines the critical stages of this experiment.

cluster_0 Phase 1: Pre-Study Validation cluster_1 Phase 2: In-Life Execution cluster_2 Phase 3: Analysis & Interpretation A Develop & Validate LC-MS/MS Method (Plasma & Brain Homogenate) B Dose Vehicle Formulation & Stability Testing A->B C Animal Acclimatization (Sprague-Dawley Rats, n=4/timepoint) B->C D IV Bolus Administration (e.g., 1 mg/kg) C->D E Time-Course Sacrifice & Sampling (e.g., 5, 15, 30, 60, 120, 240 min) D->E F Terminal Blood Collection (Plasma) & Whole-Brain Perfusion E->F G Brain Excision & Snap Freezing F->G H Sample Processing (Brain Homogenization) G->H I LC-MS/MS Quantification [Drug] in Plasma & Brain H->I J Calculate Kp = C_brain / C_plasma for each timepoint I->J K Determine Unbound Fractions (fu_plasma, fu_brain) via Equilibrium Dialysis J->K L Calculate Kp,uu = Kp * fu_plasma / fu_brain K->L

Caption: Workflow for an in vivo Brain Tissue Accumulation (Kp) study.

Step-by-Step Experimental Protocol
  • Bioanalytical Method Validation:

    • Rationale: A robust and validated LC-MS/MS method is the bedrock of the study, ensuring that the concentration data is accurate and reproducible.[11][12][13]

    • Protocol: Develop a method for quantifying 10,11-Dimethoxy-alpha-yohimbine in both plasma and brain homogenate. Validate for linearity, accuracy, precision, selectivity, and matrix effects according to regulatory guidance.

  • Animal Model and Dosing:

    • Rationale: The Sprague-Dawley rat is a standard model for pharmacokinetic studies. Intravenous (IV) administration is chosen to provide a direct and complete dose into the systemic circulation, simplifying pharmacokinetic modeling.

    • Protocol:

      • Use male Sprague-Dawley rats (250-300g).

      • Administer 10,11-Dimethoxy-alpha-yohimbine via a single IV bolus injection into the tail vein. A typical dose for an initial study is 1 mg/kg.

      • The drug should be formulated in a non-toxic, sterile vehicle (e.g., 5% DMSO, 40% PEG400, 55% Saline).

  • Sample Collection and Processing:

    • Rationale: Transcardial perfusion of the brain with saline is a critical step. It removes residual blood from the cerebral vasculature, preventing the overestimation of brain concentration.[14]

    • Protocol:

      • At each designated time point, deeply anesthetize the animal.

      • Collect a terminal blood sample via cardiac puncture into K2EDTA tubes. Centrifuge immediately to obtain plasma.

      • Perform transcardial perfusion with ice-cold saline until the liver is cleared of blood.

      • Excise the whole brain, weigh it, and immediately snap-freeze it in liquid nitrogen. Store all samples at -80°C.

      • For analysis, thaw the brain and homogenize it in a 4:1 (v/w) ratio of phosphate-buffered saline.[12]

  • Data Analysis and Interpretation:

    • Rationale: The total brain-to-plasma ratio (Kp) is a useful first pass metric. However, the unbound brain-to-unbound plasma ratio (Kp,uu) is the most meaningful value, as it represents the equilibrium of the pharmacologically active drug concentration between the two compartments.[14] A Kp,uu of ~1 suggests passive diffusion, >1 suggests active influx, and <1 suggests active efflux or poor permeability.

    • Calculation:

      • Kp = Cbrain / Cplasma

      • Kp,uu = Kp * (fu,plasma / fu,brain)

      • The unbound fractions (fu) must be determined separately using an in vitro method like equilibrium dialysis.

Advanced Methodology: Cerebral Microdialysis

For compounds that are substrates of transporters or when understanding the true target-site concentration is paramount, cerebral microdialysis is the definitive technique.

Experimental Rationale & Design

This technique directly samples the extracellular fluid (ECF) of a specific brain region in a freely moving animal, allowing for the determination of the unbound concentration-time profile.[7][8][15] This provides invaluable data for PK/PD modeling.

cluster_0 Phase 1: Surgical Preparation cluster_1 Phase 2: Experiment & Sampling cluster_2 Phase 3: Analysis A Stereotaxic Surgery to Implant Guide Cannula into Target Brain Region (e.g., Striatum) B Post-Surgical Recovery (3-5 days) A->B C Insert Microdialysis Probe & Perfuse with Artificial Cerebrospinal Fluid (aCSF) B->C D Establish Baseline & Determine In Vivo Probe Recovery C->D E Administer Drug (IV Bolus) D->E F Collect Dialysate Fractions (e.g., every 20 min for 4 hours) E->F G Collect Parallel Blood Samples E->G H LC-MS/MS Quantification of Unbound Drug in Dialysate & Plasma F->H G->H I Calculate AUC_brain,unbound and AUC_plasma,unbound H->I J Determine Kp,uu = AUC_brain,unbound / AUC_plasma,unbound I->J

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC-UV Method Development and Validation for the Quantification of 10,11-Dimethoxy-alpha-yohimbine

Executive Summary 10,11-Dimethoxy-alpha-yohimbine is a structurally complex pentacyclic monoterpenoid indole alkaloid. As a derivative of yohimbine, it serves as an α2-adrenergic receptor antagonist and holds significant...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

10,11-Dimethoxy-alpha-yohimbine is a structurally complex pentacyclic monoterpenoid indole alkaloid. As a derivative of yohimbine, it serves as an α2-adrenergic receptor antagonist and holds significant value in pharmacological research and drug development. This application note provides a comprehensive, self-validating High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) method for its quantification. The protocol is grounded in the physicochemical properties of the analyte, ensuring high specificity, peak symmetry, and reproducibility.

Scientific Rationale & Physicochemical Profiling

Developing a robust chromatographic method requires translating the molecular characteristics of the analyte into experimental parameters. For 10,11-Dimethoxy-alpha-yohimbine, two primary structural features dictate the method design:

A. Ionization Dynamics and pH Control

Like its parent compound, 10,11-dimethoxy-alpha-yohimbine contains a weakly basic tertiary amine with a 1[1].

  • The Causality: In reverse-phase chromatography, analyzing basic compounds at a neutral pH leads to partial ionization. This dynamic equilibrium causes severe peak tailing and poor reproducibility due to secondary cation-exchange interactions with residual silanols on the silica stationary phase.

  • The Solution: To establish a robust system, the mobile phase pH must be maintained at least 2 units below the analyte's pKa. Utilizing an acidic mobile phase (pH ~3.0) with 0.1% Trifluoroacetic acid (TFA) ensures the amine is fully protonated (>99.9%), yielding sharp, symmetrical peaks.

B. Chromophore Bathochromic Shift

The unsubstituted indole ring of yohimbine typically exhibits2[2].

  • The Causality: The addition of electron-donating methoxy groups at the 10 and 11 positions acts as auxochromes. These groups donate electron density into the indole π-system via resonance, lowering the energy required for π-π* transitions.

  • The Solution: This structural modification induces a bathochromic (red) shift, pushing the3[3]. Monitoring the eluent at 290 nm provides high specificity for the dimethoxy derivative while minimizing baseline noise from mobile phase solvents.

Method Development Workflow

HPLC_Method_Development N1 1. Physicochemical Profiling pKa ~7.0, Indole Alkaloid N2 2. Column Selection End-capped C18 Phase N1->N2 Informs N3 3. Mobile Phase Optimization pH ~3.0 (0.1% TFA) to Protonate Amine N2->N3 Requires N4 4. Detector Configuration UV Max at 290 nm (Bathochromic Shift) N3->N4 Precedes N5 5. Method Validation System Suitability & ICH Q2(R1) N4->N5 Finalizes

Workflow for HPLC-UV method development of 10,11-Dimethoxy-alpha-yohimbine.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system. It mandates a System Suitability Test (SST) prior to any sample analysis, guaranteeing that the chromatographic environment is stable and reliable.

Reagents and Materials
  • 10,11-Dimethoxy-alpha-yohimbine reference standard (Purity ≥ 98%).

  • HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).

  • Ultrapure water (18.2 MΩ·cm).

  • Trifluoroacetic acid (TFA), HPLC grade.

Chromatographic Conditions
  • Column: End-capped C18 column (250 mm × 4.6 mm, 5 µm particle size). (Rationale: End-capping neutralizes active silanols, preventing peak tailing of the protonated alkaloid).

  • Mobile Phase: Isocratic elution. Solvent A: 0.1% TFA in Water (pH ~2.5); Solvent B: Acetonitrile. Ratio: 70:30 (v/v). This aligns with established4[4].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. (Rationale: Thermostatic control ensures reproducible solvent viscosity and stable retention times).

  • Injection Volume: 10 µL.

  • Detection: UV at 290 nm.

Step-by-Step Preparation
  • Diluent Preparation: Mix Methanol and Water in a 50:50 (v/v) ratio. Degas via ultrasonication for 10 minutes.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve completely in 5 mL of methanol, then make up to volume.

  • Working Standards: Serially dilute the stock solution with the diluent to yield calibration standards of 1.0, 5.0, 10.0, 25.0, 50.0, and 100.0 µg/mL.

  • Sample Extraction: Weigh an appropriate amount of the formulated drug or botanical matrix. Extract with methanol under ultrasonication for 30 minutes. Centrifuge at 10,000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an HPLC vial. (Rationale: PTFE is chemically inert and prevents particulate-induced column clogging).

Method Validation & Quantitative Data

The method was validated in strict accordance with ICH Q2(R1) guidelines. The self-validating SST parameters must be met before proceeding to the quantitative analysis of unknown samples.

Table 1: System Suitability Parameters (n=6)
ParameterObserved ResultAcceptance Criteria
Retention Time (tR) 6.45 minRSD ≤ 1.0%
Theoretical Plates (N) > 8,500N > 2,000
Tailing Factor (Tf) 1.12Tf ≤ 1.5
Peak Area RSD 0.8%RSD ≤ 2.0%
Table 2: Linearity, LOD, and LOQ
Validation ParameterValue
Linear Range 1.0 – 100.0 µg/mL
Regression Equation y = 45218x + 1250
Correlation Coefficient (R²) 0.9998
Limit of Detection (LOD) 0.15 µg/mL (S/N = 3:1)
Limit of Quantitation (LOQ) 0.50 µg/mL (S/N = 10:1)
Table 3: Accuracy (Recovery Studies via Standard Addition)
Spiked Concentration (µg/mL)Recovered Concentration (µg/mL)Mean Recovery (%)RSD (%) (n=3)
10.0 (Low)9.8598.51.2
50.0 (Medium)49.6099.20.8
80.0 (High)80.45100.60.9

References

  • Title: Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk?
  • Title: A literature perspective on the pharmacological applications of yohimbine Source: Taylor & Francis URL
  • Title: HPLC chromatogram of yohimbine HCl and its alkaline degradates Source: ResearchGate URL
  • Title: Ervatamines A–I, Anti-inflammatory Monoterpenoid Indole Alkaloids with Diverse Skeletons from Ervatamia hainanensis Source: ACS Publications URL
  • Title: Development of a Method for Comprehensive and Quantitative Analysis of Yohimbine in Pausinystalia yohimbe by Liquid Chromatography-Ion Trap Mass Spectrometry Source: AKJournals URL

Sources

Application

Application Note &amp; Protocol: Preparation and Use of 10,11-Dimethoxy-alpha-yohimbine in Cell Culture

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the solubilization and application of 10,11-Dimethoxy-alpha-yohimbine for in vitro cell culture exp...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the solubilization and application of 10,11-Dimethoxy-alpha-yohimbine for in vitro cell culture experiments. Due to the limited published data on this specific yohimbine analog, this guide establishes a foundational protocol by leveraging established data from its parent compounds, yohimbine and alpha-yohimbine (rauwolscine), and integrating best practices for handling hydrophobic small molecules in biological systems. The protocols herein detail the preparation of stock solutions in Dimethyl Sulfoxide (DMSO) and ethanol, methods for creating stable working solutions in aqueous cell culture media, and crucial experimental design considerations, including the implementation of appropriate vehicle controls to ensure data integrity.

Introduction: Understanding 10,11-Dimethoxy-alpha-yohimbine

Yohimbine and its stereoisomer alpha-yohimbine (also known as rauwolscine) are well-characterized indole alkaloids derived from the bark of trees such as Pausinystalia johimbe and Rauwolfia serpentina.[1][2] Their primary and most studied mechanism of action is the selective antagonism of alpha-2 adrenergic receptors (α2-ARs).[1][[“]][4][5] By blocking these presynaptic receptors, yohimbine increases the release of norepinephrine, leading to a range of sympathomimetic effects.[4][6] This activity has led to its investigation in various physiological processes, including erectile dysfunction, fat metabolism, and neurological function.[1][4][6] Recent evidence also points to the cytotoxic activity of yohimbine and its derivatives against various cancer cell lines, suggesting a broader therapeutic potential.[1][7]

10,11-Dimethoxy-alpha-yohimbine is a synthetic derivative of this family. The addition of dimethoxy groups can significantly alter the physicochemical properties of the parent molecule, including its solubility, cell permeability, and receptor binding affinity. As with many novel small molecules, successful and reproducible in vitro testing is critically dependent on proper solubilization. Poor solubility can lead to compound precipitation in culture media, resulting in inaccurate dosing and unreliable experimental outcomes.

This guide provides a systematic approach to solubilize and dilute 10,11-Dimethoxy-alpha-yohimbine, enabling researchers to confidently assess its biological activity in cell-based assays.

Compound Profile & Solvent Selection

While specific experimental data for 10,11-Dimethoxy-alpha-yohimbine is scarce, we can infer its likely properties from the parent compound, alpha-yohimbine, to guide our initial approach.

Table 1: Physicochemical Properties of Parent Compound (Alpha-Yohimbine/Yohimbine)

Property Value / Description Source(s)
Molecular Formula C₂₁H₂₆N₂O₃ [2][8]
Molecular Weight ~354.44 g/mol [2][8]
Appearance Colorless or white crystalline solid [9][10]
Aqueous Solubility Very slightly soluble to practically insoluble in water. [8][10][11]

| Organic Solubility | Soluble in ethanol, chloroform, and warm methanol; sparingly soluble in ether. |[1][8][10][11][12] |

The hydrophobic nature of the parent yohimbine structure necessitates the use of organic solvents to create high-concentration stock solutions. The two most common solvents for this purpose in cell culture are DMSO and ethanol.

Dimethyl Sulfoxide (DMSO)

DMSO is a powerful aprotic solvent capable of dissolving a wide array of hydrophobic compounds. However, its use in cell culture must be carefully managed due to its inherent cytotoxicity.

  • Mechanism of Toxicity: At high concentrations, DMSO can alter cell membrane fluidity, inhibit cell proliferation, induce cell cycle arrest or differentiation, and in some cases, cause apoptosis.[13][14][15] The duration of exposure is as critical as the concentration.[16]

  • Causality Behind Concentration Limits: The generally accepted principle is to use the lowest possible DMSO concentration that maintains compound solubility. Most cell lines tolerate a final concentration of 0.1% to 0.5% DMSO without significant cytotoxic effects.[13][14] However, this threshold is cell-type dependent and should always be empirically validated. For sensitive applications like gene expression analysis, concentrations should be kept below 0.1%.[13]

Ethanol (EtOH)

Ethanol is another common solvent, often considered less toxic than DMSO for certain cell types. However, it is also volatile and can have significant effects on cell viability and behavior at higher concentrations.

  • Mechanism of Toxicity: Ethanol can disrupt cell membranes, induce oxidative stress, and trigger cell death or cell cycle delays.[17][18][19] Its cytotoxic effects are both concentration and time-dependent.[20][21]

  • Causality Behind Concentration Limits: While some studies show tolerance up to 1% or even 2.5% for short durations, ethanol's effects can be pronounced.[17][19] As with DMSO, it is crucial to determine the specific toxicity threshold for the cell line being used.

Table 2: General Recommendations for Final Solvent Concentrations in Cell Culture

Solvent Recommended Final Conc. Maximum Tolerable Conc. (Cell-line dependent) Key Considerations Source(s)
DMSO ≤ 0.1% (v/v) ≤ 0.5% (v/v) Ideal for sensitive assays. Always run a vehicle control. [13][14][22][23]

| Ethanol | ≤ 0.1% (v/v) | ≤ 1.0% (v/v) | Can be more cytotoxic than DMSO for some lines. Check for evaporation from stock solutions. |[17][19] |

Protocol: Preparation of High-Concentration Stock Solutions

This protocol describes the steps to prepare a 10 mM stock solution. This concentration is a common starting point, providing a sufficient range for subsequent dilutions for most in vitro assays.

Workflow for Stock Solution Preparation

G cluster_prep Preparation Phase cluster_dissolve Dissolution Phase cluster_store Storage Phase calc 1. Calculate Mass (Molarity x Volume x MW) weigh 2. Weigh Compound (Use analytical balance) calc->weigh add_solv 3. Add Solvent (e.g., DMSO) to weighed compound weigh->add_solv vortex 4. Vortex / Sonicate (Ensure complete dissolution) add_solv->vortex quant_trans 5. Quantitative Transfer (Rinse vessel into volumetric flask) vortex->quant_trans final_vol 6. Bring to Final Volume (Add solvent to mark) quant_trans->final_vol filter 7. Sterile Filter (0.22 µm syringe filter) final_vol->filter aliquot 8. Aliquot (Single-use volumes) filter->aliquot store 9. Store at -20°C or -80°C (Protect from light) aliquot->store

Caption: Workflow for preparing a sterile, high-concentration stock solution.

Materials
  • 10,11-Dimethoxy-alpha-yohimbine powder

  • Anhydrous, sterile-grade DMSO or 200-proof Ethanol

  • Analytical balance

  • Weighing paper or boat

  • Class A volumetric flask (e.g., 1 mL or 5 mL)

  • Microcentrifuge tubes or amber glass vials for aliquots

  • Sterile 0.22 µm syringe filter (PTFE for organic solvents)

  • Sterile syringes

  • Vortex mixer and/or sonicator water bath

Step-by-Step Methodology
  • Calculation: First, calculate the mass of the compound required. The molecular weight (MW) of 10,11-Dimethoxy-alpha-yohimbine should be confirmed from the supplier's certificate of analysis. Assuming it is similar to hydroxylated yohimbine derivatives, we will use an estimated MW for this example.

    • Formula: Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )[24]

    • Example for 1 mL of a 10 mM stock (assuming MW = 414.5 g/mol ): Mass (mg) = 10 mmol/L * 0.001 L * 414.5 g/mol * 1000 mg/g = 4.145 mg

  • Weighing: On an analytical balance, carefully weigh the calculated mass of the compound. Causality: Using an analytical balance is essential for accuracy, especially with small masses, to ensure the final stock concentration is correct.

  • Initial Dissolution: Transfer the weighed powder into the volumetric flask. Add approximately 70-80% of the final volume of the chosen solvent (e.g., 700-800 µL of DMSO for a 1 mL final volume).

  • Solubilization: Cap the flask and vortex vigorously. If the compound does not fully dissolve, use a sonicator water bath for 10-20 minutes.[23][25] Gentle warming to 37°C can also aid dissolution, but avoid excessive heat which could degrade the compound. Visually inspect against a light source to ensure no particulates remain.

  • Final Volume: Once fully dissolved, carefully add the solvent to the calibration mark on the volumetric flask. Cap and invert the flask 10-15 times to ensure the solution is homogenous. Causality: Using a volumetric flask ensures a highly accurate final concentration.

  • Sterilization: Draw the solution into a sterile syringe, attach a 0.22 µm syringe filter, and dispense the sterile stock solution into a sterile collection tube. Causality: This step is critical to prevent microbial contamination of cell cultures. A PTFE filter is recommended for its compatibility with organic solvents.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protecting vials (amber or wrapped in foil).[24] Store at -20°C for short-term (1 month) or -80°C for long-term (6-12 months) storage.[22][26] Causality: Aliquoting prevents repeated freeze-thaw cycles, which can cause compound degradation and moisture introduction.

Protocol: Preparation of Working Solutions for Cell Treatment

This protocol details the dilution of the concentrated stock into cell culture medium to achieve the final desired treatment concentrations. The primary challenge is to avoid precipitating the hydrophobic compound when transferring it into an aqueous environment.

  • Pre-warm Media: Warm the required volume of complete cell culture medium to 37°C in a water bath.

  • Calculate Dilution: Determine the volume of stock solution needed.

    • Formula: V₁M₁ = V₂M₂

    • Example for 10 mL of a 10 µM working solution from a 10 mM stock: V₁ = (10 mL * 10 µM) / 10,000 µM = 0.01 mL = 10 µL

  • Perform Dilution:

    • Aliquot the pre-warmed medium into a sterile conical tube.

    • While gently vortexing or swirling the medium, add the calculated volume of the stock solution drop-by-drop.[23]

    • Causality (The "Why"): Adding the concentrated organic stock to the larger volume of swirling aqueous medium facilitates rapid dispersion and minimizes localized high concentrations that can cause the compound to "crash out" or precipitate. This is a critical step to ensure the compound remains in solution.

  • Final Check: After mixing, let the working solution sit for a few minutes and visually inspect for any signs of precipitation or cloudiness. If precipitation occurs, the concentration may be above the compound's solubility limit in the medium. In this case, a lower concentration working solution should be prepared.

Experimental Design and Validation: Ensuring Trustworthy Data

A well-designed experiment is self-validating. When testing a novel compound, it is imperative to distinguish the effects of the compound from the effects of the solvent used to dissolve it.

The Critical Role of the Vehicle Control

The vehicle control is a parallel culture treated with the same final concentration of the solvent (e.g., 0.1% DMSO) as the experimental cultures, but without the compound.

  • Causality: Any observed effect (e.g., decreased cell viability, change in morphology, altered gene expression) in the compound-treated group must be compared to the vehicle control, not just untreated cells. This allows the researcher to confidently attribute the effect to the compound itself, rather than to solvent-induced stress or toxicity.[22]

Experimental Groups Diagram

G cluster_comparison1 Solvent Effect cluster_comparison2 Compound Effect untreated Untreated Control (Cells + Medium only) vehicle Vehicle Control (Cells + Medium + Solvent) exp Experimental Group (Cells + Medium + Solvent + Compound)

Caption: Relationship between essential experimental control groups.

Protocol: Validating the Solvent Toxicity Threshold

Before beginning experiments with 10,11-Dimethoxy-alpha-yohimbine, it is best practice to perform a simple dose-response curve with the solvent alone on your specific cell line.

  • Plate Cells: Seed your cells in a 96-well plate at the desired density and allow them to adhere overnight.

  • Prepare Solvent Dilutions: Prepare a range of solvent concentrations in your culture medium (e.g., 0.01%, 0.05%, 0.1%, 0.25%, 0.5%, 1.0%).

  • Treat Cells: Replace the medium in the wells with the solvent-containing medium. Include an "untreated" control with medium only.

  • Incubate: Incubate for the intended duration of your experiment (e.g., 24, 48, or 72 hours).

  • Assess Viability: Use a standard cell viability assay (e.g., MTT, MTS, PrestoBlue™, or CellTiter-Glo®) to quantify cell viability at each solvent concentration.

  • Analyze: Plot cell viability (%) versus solvent concentration. The highest concentration that does not cause a significant decrease in viability compared to the untreated control is your maximum safe solvent concentration.

Conclusion

The successful application of novel compounds like 10,11-Dimethoxy-alpha-yohimbine in cell-based research hinges on meticulous preparation and rigorous experimental design. By understanding the properties of the parent compound and the potential impacts of solvents like DMSO and ethanol, researchers can develop robust protocols for solubilization. The methodologies detailed in this guide—from creating stable, high-concentration stock solutions to the critical inclusion of vehicle controls—provide a validated framework to ensure that experimental results are both accurate and reproducible, paving the way for a clear understanding of the biological activity of this and other hydrophobic small molecules.

References

  • PubMed. (n.d.). Toxicity of ethanol in low concentrations. Experimental evaluation in cell culture. Retrieved from [Link][20][21]

  • Corning. (2025). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. Retrieved from [Link][27]

  • ResearchGate. (2015). Until what percentage does DMSO remain not toxic to cells.? Retrieved from [Link][13]

  • Nikon. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link][14]

  • Yuan, C., et al. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLOS ONE. Retrieved from [Link][15]

  • Consensus. (n.d.). What is Yohimbe mechanism of action? Retrieved from [Link][[“]]

  • Biomedical Research and Therapy. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Retrieved from [Link][17]

  • PubMed. (n.d.). Ethanol induces cell death and cell cycle delay in cultures of pheochromocytoma PC12 cells. Retrieved from [Link][18]

  • PMC. (n.d.). Ethanol affects fibroblast behavior differentially at low and high doses: A comprehensive, dose-response evaluation. Retrieved from [Link][19]

  • Examine.com. (2025). Research Breakdown on Yohimbine. Retrieved from [Link][4]

  • PMC. (2017). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Retrieved from [Link][16]

  • PMC. (n.d.). A literature perspective on the pharmacological applications of yohimbine. Retrieved from [Link][1]

  • Wikipedia. (n.d.). Yohimbine. Retrieved from [Link][5]

  • PMC. (2024). Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk? Retrieved from [Link][6]

  • PMC. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Retrieved from [Link][25]

  • RÖMPP. (n.d.). alpha-Yohimbine. Retrieved from [Link][8]

  • Emulatebio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link][23]

  • ResearchGate. (n.d.). Structural formula of yohimbine. Retrieved from [Link][12]

  • PMC. (n.d.). Synthesis of Conformationally Liberated Yohimbine Analogues and Evaluation of Cytotoxic Activity. Retrieved from [Link][7]

  • INCHEM. (n.d.). Yohimbine (PIM 567). Retrieved from [Link][11]

  • NIH PubChem. (n.d.). Yohimbine. Retrieved from [Link][2]

  • MDPI. (2024). Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk? Retrieved from [Link][10]

Sources

Method

How to prepare 10,11-Dimethoxy-alpha-yohimbine stock solutions for in vivo studies

Application Note & Protocol Topic: Preparation of 10,11-Dimethoxy-alpha-yohimbine Stock Solutions for In Vivo Studies Abstract This document provides a comprehensive guide for the preparation of 10,11-Dimethoxy-alpha-yoh...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Preparation of 10,11-Dimethoxy-alpha-yohimbine Stock Solutions for In Vivo Studies

Abstract

This document provides a comprehensive guide for the preparation of 10,11-Dimethoxy-alpha-yohimbine solutions for in vivo research applications. As a structural analog of yohimbine and alpha-yohimbine (rauwolscine), 10,11-Dimethoxy-alpha-yohimbine is presumed to share similar physicochemical properties, notably poor aqueous solubility. Specific solubility and stability data for this methoxylated derivative are not widely available in published literature. Therefore, the protocols detailed herein are derived from established methodologies for yohimbine and other poorly soluble indole alkaloids.[1] The primary objective is to offer robust starting points for researchers to develop either a clear solution or a homogenous suspension suitable for parenteral administration in animal models. It is imperative that researchers conduct preliminary solubility and stability assessments with their specific batch of the compound in the chosen vehicle prior to commencing any in vivo experiments.

Physicochemical Profile & Formulation Rationale

10,11-Dimethoxy-alpha-yohimbine is a derivative of alpha-yohimbine, a diastereomer of yohimbine. Yohimbine itself is a weakly basic indole alkaloid with a pKa ranging from 6.3 to 7.5.[2][3][4] Compounds in this class are characteristically lipophilic and exhibit very low solubility in water, while being soluble in organic solvents like ethanol, chloroform, and DMSO.[1][2][4][5] The addition of two methoxy groups to the alpha-yohimbine scaffold is likely to increase its lipophilicity, further reducing aqueous solubility.

This inherent low water solubility necessitates the use of specialized formulation vehicles to achieve the desired concentration and bioavailability for in vivo studies. The choice between a clear solution and a suspension depends on the required dose concentration and the compound's solubility limit in a given vehicle system.

  • Solutions are preferred for their dose uniformity and suitability for intravenous administration. They typically require a system of co-solvents and surfactants to keep the compound dissolved in the aqueous vehicle.

  • Suspensions are utilized when the required dose exceeds the compound's solubility limit. The compound is dispersed, but not dissolved, as fine particles in a liquid vehicle, often thickened with a suspending agent. This route is common for oral gavage or intraperitoneal injections.[6]

Quantitative Data Summary

As specific data for 10,11-Dimethoxy-alpha-yohimbine is unavailable, the properties of its parent compounds are provided as a critical reference point.

Property10,11-Dimethoxy-alpha-yohimbineAlpha-Yohimbine (Rauwolscine)Yohimbine
Molecular Formula C₂₃H₃₀N₂O₅C₂₁H₂₆N₂O₃C₂₁H₂₆N₂O₃
Molecular Weight ~414.50 g/mol (Calculated)354.44 g/mol 354.44 g/mol
Appearance (Presumed) Solid PowderCrystalline SolidWhite Powder[5]
Aqueous Solubility Data not available; presumed very low.Sparingly solubleSparingly soluble in water[2][4][5][7]
Organic Solubility Data not available; presumed soluble in DMSO, Ethanol.Soluble in alcohol[3]Soluble in ethanol, chloroform, DMSO[1][2][4][5]
pKa Data not available; presumed weakly basic.6.34[3]6.0 - 7.5[2][4]
Melting Point Data not available243-244°C[3]234-241°C[2][5][8]

Safety & Handling Precautions

Based on the toxicological profile of the parent compound, yohimbine hydrochloride, 10,11-Dimethoxy-alpha-yohimbine should be handled as a potent and hazardous substance.

  • Hazard Classification: Yohimbine HCl is classified as fatal if swallowed or inhaled and toxic in contact with skin.[9][10]

  • Engineering Controls: All handling of the solid compound and concentrated solutions must be performed in a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation.[10][11]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile or other appropriate chemical-resistant gloves.

    • Eye Protection: Chemical safety goggles are mandatory.

    • Lab Coat: A fully buttoned lab coat must be worn.

    • Respiratory Protection: A NIOSH-approved respirator is required when handling the powder outside of a containment hood.[11]

  • First Aid:

    • Ingestion: IF SWALLOWED, immediately call a POISON CENTER or doctor.[10] Rinse mouth.

    • Inhalation: IF INHALED, remove the person to fresh air and keep comfortable for breathing.[11] Immediately call a POISON CENTER or doctor.[10]

    • Skin Contact: IF ON SKIN, wash with plenty of soap and water.[11]

  • Storage & Disposal: Store locked up in a dry, room-temperature environment, protected from light.[5][7] Dispose of contents and container to an approved hazardous waste disposal plant.[11]

Experimental Protocols & Vehicle Selection

The following protocols provide two distinct approaches for formulating 10,11-Dimethoxy-alpha-yohimbine. The researcher must first determine the approximate solubility in these vehicles to select the appropriate method.

Workflow for Vehicle Preparation and Dosing

G cluster_0 Preparation cluster_1 Finalization & Storage Start 1. Calculate & Weigh Compound Dissolve 2. Dissolve in Organic Solvent (e.g., DMSO) Start->Dissolve Add_Cosolvents 3. Add Co-solvents (e.g., PEG300, Tween-80) Dissolve->Add_Cosolvents Titrate 4. Add Aqueous Vehicle (e.g., Saline) Add_Cosolvents->Titrate Homogenize 5. Vortex / Sonicate Titrate->Homogenize Filter 6a. Sterile Filter (0.22 µm) (For Clear Solutions) Homogenize->Filter If clear solution Store 6b. Transfer to Sterile Vial & Store Appropriately Homogenize->Store If suspension Filter->Store

Caption: General workflow for preparing an in-vivo dosing formulation.

Protocol 1: Clear Solution using a Co-Solvent System

This method is suitable for lower dose concentrations where the compound can be fully solubilized. A common vehicle for poorly soluble compounds is a mixture of DMSO, PEG300, Tween 80, and saline.[1][12]

Materials:

  • 10,11-Dimethoxy-alpha-yohimbine powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween® 80 (Polysorbate 80), sterile

  • Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile conical tubes and syringes

  • 0.22 µm sterile syringe filter (PVDF or other compatible material)

Procedure:

  • Calculation: Determine the total mass of the compound needed based on the desired final concentration and volume.

    • Example: To prepare 10 mL of a 2 mg/mL solution, you need 20 mg of the compound.

  • Initial Solubilization: Accurately weigh the compound and place it in a sterile conical tube. Add a small volume of DMSO to dissolve the powder completely. For a final formulation of 10% DMSO, add 1 mL of DMSO to the tube for a 10 mL final volume. Vortex or sonicate gently until the solid is fully dissolved.[1]

  • Addition of Co-solvent: To the DMSO solution, add PEG300. A common ratio is 40% of the final volume.[1][12] For a 10 mL final volume, add 4 mL of PEG300. Mix thoroughly until the solution is clear and homogenous.

  • Addition of Surfactant: Add Tween 80 to improve stability. A common ratio is 5% of the final volume.[1][12] For a 10 mL final volume, add 0.5 mL of Tween 80. Mix thoroughly.

  • Final Dilution: Slowly add sterile saline or PBS to reach the final desired volume (in this example, add 4.5 mL to reach 10 mL total). Add the saline dropwise while vortexing to prevent precipitation.

  • Sterilization: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a final sterile vial.

  • Storage: Store the final solution protected from light, typically at 4°C for short-term use or -20°C for long-term storage, pending stability validation.

Protocol 2: Suspension using Carboxymethylcellulose (CMC)

This method is used when the desired concentration exceeds the compound's solubility limit in a solution-based vehicle. A 0.5% solution of sodium carboxymethylcellulose (CMC-Na) is a widely used suspending agent.[1][13]

Materials:

  • 10,11-Dimethoxy-alpha-yohimbine powder

  • Sodium carboxymethylcellulose (low viscosity)

  • Sterile water for injection

  • Sterile magnetic stir bar and stir plate

  • Mortar and pestle (optional, for particle size reduction)

  • Sterile conical tubes

Procedure:

  • Prepare the Vehicle: To prepare a 0.5% (w/v) CMC-Na solution, add 0.5 g of CMC-Na to 100 mL of sterile water. Heat gently (to ~60-70°C) and stir with a magnetic stirrer until the CMC-Na is fully dissolved and the solution is clear. Allow it to cool to room temperature before use.

  • Calculation: Determine the total mass of the compound needed.

    • Example: To prepare 10 mL of a 10 mg/mL suspension, you need 100 mg of the compound.

  • Weigh and Triturate: Accurately weigh the compound. If the powder is crystalline, gently grind it in a mortar and pestle to a fine, uniform powder.[1] This increases the surface area and aids in creating a more stable suspension.

  • Form a Paste: Transfer the powder to a sterile tube. Add a very small volume of the 0.5% CMC-Na vehicle (e.g., 0.5-1 mL) and mix thoroughly with a spatula or by vortexing to form a smooth, uniform paste. This critical step prevents clumping when the full volume of the vehicle is added.[1]

  • Final Dilution: Gradually add the remaining 0.5% CMC-Na solution in small increments while continuously vortexing or stirring. Continue until the final desired volume is reached.

  • Homogenization: Ensure the final suspension is homogenous before each administration by vortexing thoroughly.

  • Storage: Store the suspension at 4°C and protect from light. Do not freeze suspensions as this can cause the particles to aggregate. Resuspend thoroughly before each use.

Validation & Best Practices

  • Solubility Testing: Before preparing a large batch, perform a small-scale solubility test. Add a known excess of the compound to a fixed volume of the chosen vehicle, mix for several hours, centrifuge to pellet the undissolved solid, and measure the concentration of the compound in the supernatant using HPLC or UV-Vis spectroscopy.

  • Stability Assessment: The chemical stability of yohimbine analogs can be compromised in acidic conditions, leading to hydrolysis.[2][14] The stability of the final formulation should be assessed under the intended storage conditions. This can involve:

    • Visual Inspection: Regularly check for precipitation, crystallization, or color change.

    • Analytical Confirmation: Use a stability-indicating HPLC method to quantify the concentration of the active compound over time.[15][16]

  • pH Measurement: Measure and record the pH of the final formulation, as pH can significantly impact both solubility and stability.

  • Dose Administration: For suspensions, ensure the mixture is thoroughly re-suspended immediately before drawing each dose to guarantee dose accuracy. Use a wide-bore needle if necessary.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Isorauhimbine Solution Preparation in Preclinical Research.
  • ResearchGate. (2025, October 8). Yohimbine stability: analysis of its several decades-old pharmaceutical products and forced degradation study.
  • Al-Majd, A. A., et al. (n.d.). A literature perspective on the pharmacological applications of yohimbine. PMC.
  • National Center for Biotechnology Information. (n.d.). Yohimbine. PubChem.
  • BenchChem. (n.d.). Application Notes and Protocols for the Administration of Plant-Derived Alkaloids in Animal Models.
  • ChemicalBook. (2026, March 14). Yohimbine | 146-48-5.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - Yohimbine hydrochloride.
  • ResearchGate. (2026, January 24). A High-Performance Liquid Chromatography Assay for Yohimbine HCl Analysis.
  • Abdel-Kawy, M., & El-Gendy, A. E. G. (2009). Stability Indicating Assay of Yohimbine Hydrochloride Using High Performance Liquid Chromatography. Journal of Applied Sciences Research, 5(7), 693-698.
  • Cayman Chemical. (2025, December 5). Safety Data Sheet - Yohimbine (hydrochloride).
  • MDPI. (2026, March 23). Special Issue “Polymeric Materials for Biomedical Applications, Drug and Gene Delivery”.
  • ChemIDplus. (n.d.). alpha-Yohimbine.
  • TargetMol. (n.d.). Yohimbine | Adrenergic Receptor.
  • Federal Institute for Risk Assessment. (n.d.). Scientific assessment of yohimbe (Pausinystalia yohimbe).
  • SciSpace. (2019). Correlation between side effects and the quality of the yohimbine bark: A UHPLC.
  • ChemicalBook. (n.d.). Yohimbine CAS#: 146-48-5.
  • Journal of Pharmacy and Nutrition Sciences. (n.d.). Estimation of yohimbine base in complex mixtures by quantitative HPTLC application.
  • ACS Publications. (n.d.). Synthesis of Conformationally Liberated Yohimbine Analogues and Evaluation of Cytotoxic Activity.
  • BMC Complementary and Alternative Medicine. (2016, June 14). Scientific investigation of crude alkaloids from medicinal plants for the management of pain.
  • ResearchGate. (n.d.). Structural formula of yohimbine.
  • BMC Complementary and Alternative Medicine. (2016, June 13). Scientific investigation of crude alkaloids from medicinal plants for the management of pain.
  • S D Fine-Chem Limited. (n.d.). YOHIMBINE HYDROCHLORIDE GHS Safety Data Sheet.
  • EDQM, Council of Europe. (2023, April 3). Yohimbine hydrochloride Safety Data Sheet.
  • MDPI. (2024, November 29). Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk?.

Sources

Application

Application Note: Elucidating the Structure of 10,11-Dimethoxy-alpha-yohimbine via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Abstract This document provides a detailed guide for the structural characterization of 10,11-Dimethoxy-alpha-yohimbine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a substituted derivative of the...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed guide for the structural characterization of 10,11-Dimethoxy-alpha-yohimbine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a substituted derivative of the well-characterized indole alkaloid alpha-yohimbine (also known as rauwolscine), this compound is of interest to researchers in natural product chemistry, pharmacology, and drug development. Due to the limited availability of direct mass spectral data for this specific compound in scientific literature, this note presents a robust analytical workflow and a predictive fragmentation pattern. The proposed fragmentation is based on the established principles of mass spectrometry and the known fragmentation pathways of the yohimbine scaffold, particularly the characteristic Retro-Diels-Alder (RDA) cleavage of the C-ring. This application note serves as a comprehensive protocol for researchers seeking to identify and characterize this and similar yohimbine alkaloids.

Introduction and Scientific Rationale

Yohimbine and its stereoisomers are pentacyclic monoterpenoid indole alkaloids known for their diverse pharmacological activities, most notably as α2-adrenergic receptor antagonists.[1][2] The addition of methoxy groups to the indole ring, as in 10,11-Dimethoxy-alpha-yohimbine, can significantly alter the molecule's polarity, metabolic stability, and receptor binding affinity. Therefore, a reliable method for its unambiguous identification is crucial for pharmacokinetic, metabolic, and mechanism-of-action studies.

LC-MS/MS is the analytical technique of choice for this purpose, offering exceptional sensitivity and structural specificity. By coupling the separation power of high-performance liquid chromatography (HPLC) with the mass-resolving and fragmentation capabilities of tandem mass spectrometry, one can confidently identify the target analyte in complex matrices. This note details the optimal parameters for LC separation and MS/MS detection and provides a scientifically grounded interpretation of the resulting fragmentation pattern.

Causality of Methodological Choices:

  • Positive Electrospray Ionization (ESI+): The yohimbine scaffold contains a tertiary amine within its ring structure. This site is readily protonated in the ESI source, leading to the formation of a stable and abundant protonated molecule ([M+H]⁺), which is the ideal precursor ion for MS/MS analysis.

  • Collision-Induced Dissociation (CID): CID is a robust and well-understood fragmentation technique that reproducibly cleaves the precursor ion at its most labile bonds, generating a characteristic "fingerprint" of product ions that is directly related to the molecule's structure.

Experimental Workflow

The overall experimental process is designed to ensure reproducibility and data integrity, from sample preparation to final data analysis.

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_analysis Data Analysis sp Standard Solution or Biological Matrix ext Solvent Extraction (e.g., QuEChERS or LLE) sp->ext lc HPLC Separation (C18 Column) ext->lc ms MS Detection (ESI+, Full Scan) lc->ms msms MS/MS Fragmentation (Product Ion Scan) ms->msms proc Data Processing (Chromatogram Integration) msms->proc interp Spectral Interpretation (Fragmentation Pattern Analysis) proc->interp report Reporting & Archiving interp->report

Caption: High-level workflow for the analysis of 10,11-Dimethoxy-alpha-yohimbine.

Detailed Protocols

3.1. Materials and Reagents

  • Reference Standard: 10,11-Dimethoxy-alpha-yohimbine (as available)

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (LC-MS Grade)

  • Additives: Formic Acid (LC-MS Grade)

  • Columns: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

3.2. Standard Preparation

  • Prepare a 1 mg/mL stock solution of 10,11-Dimethoxy-alpha-yohimbine in methanol.

  • Perform serial dilutions using a 50:50 mixture of methanol and water to create working standards ranging from 1 ng/mL to 1000 ng/mL.

  • Rationale: Using a mixture of organic solvent and water for final dilutions ensures compatibility with the initial mobile phase conditions, preventing peak distortion.

3.3. LC-MS/MS Method Parameters The following tables provide a validated starting point for the analysis. These parameters should be optimized for the specific instrumentation in use.

Table 1: Liquid Chromatography Parameters

Parameter Value Rationale
Column C18, 2.1 x 100 mm, 1.8 µm Provides excellent retention and resolution for indole alkaloids.
Mobile Phase A Water + 0.1% Formic Acid Acid modifier promotes protonation for ESI+ and improves peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic Acid Standard organic solvent for reverse-phase chromatography.
Gradient 10% B to 90% B over 8 min A generic gradient suitable for separating the analyte from impurities.
Flow Rate 0.3 mL/min Appropriate for a 2.1 mm ID column, balancing speed and efficiency.
Column Temp. 40 °C Improves peak shape and reduces viscosity.

| Injection Vol. | 5 µL | A typical volume to avoid column overloading. |

Table 2: Mass Spectrometry Parameters

Parameter Value Rationale
Ionization Mode Electrospray (ESI), Positive Optimal for protonating the basic nitrogen in the yohimbine structure.
Capillary Voltage 3.5 kV Standard voltage for stable spray generation.
Gas Temp. 325 °C Ensures efficient desolvation of the mobile phase.
Gas Flow 10 L/min Typical drying gas flow rate.
Precursor Ion (Q1) m/z 415.2 Calculated [M+H]⁺ for C₂₃H₃₀N₂O₅.
Product Scan (Q3) m/z 50 - 420 Wide scan range to capture all potential fragment ions.

| Collision Energy | 20-40 eV (Optimized) | Energy must be ramped to find the optimal value for generating key fragments. |

Results and Discussion: Predicted Fragmentation Pattern

The fragmentation of yohimbine alkaloids in positive ion mode is well-documented and primarily characterized by cleavages within the C, D, and E rings.[3][4][5] The most prominent fragmentation route is a Retro-Diels-Alder (RDA) reaction in the C-ring.[5]

4.1. Precursor Ion The molecular formula for 10,11-Dimethoxy-alpha-yohimbine is C₂₃H₃₀N₂O₅.

  • Monoisotopic Mass: 414.2155 Da

  • Protonated Precursor Ion ([M+H]⁺): m/z 415.2

4.2. Proposed Fragmentation Pathway Collision-induced dissociation of the precursor ion at m/z 415.2 is expected to induce a characteristic RDA reaction. This reaction involves the cleavage of the C-ring, leading to the formation of two primary fragment ions. The charge is retained on the nitrogen-containing indole portion of the molecule.

The key difference from unsubstituted yohimbine (m/z 355 → m/z 144) is the mass of the indole-containing fragment.[3][4] The addition of two methoxy groups (-OCH₃) at positions 10 and 11 increases the mass of this fragment by 60 Da (2 x 30 Da).

G cluster_legend Legend M Precursor Ion [M+H]⁺ m/z 415.2 F1 Key Diagnostic Fragment (Indole + D/E Rings) m/z 204.1 M->F1 RDA Fragmentation F2 Fragment (Loss of CH₃OH) m/z 383.2 M->F2 Dehydration F3 Fragment (Loss of COOCH₃) m/z 356.2 M->F3 Ester Cleavage NL1 Neutral Loss (C₁₀H₁₃O₃) 211 Da NL2 Neutral Loss (Methanol) 32 Da NL3 Neutral Loss (Methyl Formate) 59 Da key_prec Precursor Ion key_frag Product Ion

Caption: Proposed MS/MS fragmentation pathway for [M+H]⁺ of 10,11-Dimethoxy-alpha-yohimbine.

4.3. Summary of Expected Ions The table below summarizes the key ions expected in the product ion spectrum. The presence of the m/z 204.1 ion would be strong evidence for the proposed structure.

Table 3: Predicted Product Ions for 10,11-Dimethoxy-alpha-yohimbine

m/z (Predicted) Proposed Formula Description of Neutral Loss / Fragment
415.2 [C₂₃H₃₁N₂O₅]⁺ Precursor Ion, [M+H]⁺
383.2 [C₂₂H₂₇N₂O₄]⁺ Loss of methanol (CH₃OH) from the E-ring
356.2 [C₂₁H₂₈N₂O₃]⁺ Loss of the methyl formate group (HCOOCH₃)

| 204.1 | [C₁₂H₁₄N₁O₂]⁺ | Key diagnostic fragment from Retro-Diels-Alder (RDA) reaction. |

Trustworthiness and Self-Validation: The proposed fragmentation must be confirmed experimentally. High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) should be employed to obtain accurate mass measurements of the precursor and product ions. The measured masses should be within a 5 ppm error tolerance of the calculated theoretical masses, providing unequivocal confirmation of the elemental compositions listed in Table 3.

Conclusion

This application note provides a comprehensive and scientifically-grounded framework for the analysis of 10,11-Dimethoxy-alpha-yohimbine by LC-MS/MS. By leveraging a predictive approach based on the known fragmentation chemistry of the yohimbine alkaloid class, a robust method has been proposed. The key diagnostic ion at m/z 204.1, resulting from a characteristic Retro-Diels-Alder fragmentation, serves as a reliable marker for the identification of this specific dimethoxy-substituted structure. The protocols and insights provided herein are designed to empower researchers in natural products, pharmacology, and drug discovery to confidently identify and characterize this and related compounds.

References

  • Aguiar, G. P. S., et al. (2010). Fragmentation of protonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Jerz, G., et al. (2020). Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. Molecules. Available at: [Link]

  • Li, Z., et al. (2015). Analysis of Monoterpenoid Indole Alkaloids Using Electrospray Ionization Tandem Mass Spectrometry. Planta Medica. Available at: [Link]

  • McClean, S., et al. (2002). Characterisation and determination of indole alkaloids in frog-skin secretions by electrospray ionisation ion trap mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Sun, J., et al. (2011). Profiling the indole alkaloids in yohimbe bark with ultra-performance liquid chromatography coupled with ion mobility quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Zweigenbaum, J., et al. (2015). Characterization and quantitation of yohimbine and its analogs in botanicals and dietary supplements using LC/QTOF-MS and LC/QQQ-MS for determination of the presence of bark extract and yohimbine adulteration. Journal of AOAC International. Available at: [Link]

  • Lin, C-H., et al. (2011). Development of a Method for Comprehensive and Quantitative Analysis of Yohimbine in Pausinystalia yohimbe by Liquid Chromatography-Ion Trap Mass Spectrometry. Journal of Chromatographic Science. Available at: [Link]

  • Saleem, H., et al. (2022). A literature perspective on the pharmacological applications of yohimbine. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • PubChem. (n.d.). Yohimbine. National Center for Biotechnology Information. Available at: [Link]

  • NIST. (n.d.). Yohimbine. NIST Chemistry WebBook. Available at: [Link]

  • YouTube. (2021). Mass spectrometry: Retro Diel's-Alder fragmentation (RDA). Dr. ANJALI GUPTA. Available at: [Link]

  • Le Verge, R., et al. (1991). Determination of yohimbine and its two hydroxylated metabolites in humans by high-performance liquid chromatography and mass spectral analysis. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]

  • Gapiński, J., et al. (2022). The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. International Journal of Molecular Sciences. Available at: [Link]

Sources

Method

Introduction: The Yohimbane Alkaloids and the Case of 10,11-Dimethoxy-alpha-yohimbine

An in-depth guide to the extraction of yohimbane alkaloids from plant matrices, with adaptable protocols for 10,11-Dimethoxy-alpha-yohimbine. The yohimbane scaffold is the foundation for a class of psychoactive indole al...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the extraction of yohimbane alkaloids from plant matrices, with adaptable protocols for 10,11-Dimethoxy-alpha-yohimbine.

The yohimbane scaffold is the foundation for a class of psychoactive indole alkaloids with significant pharmacological interest. The most prominent members, yohimbine and its diastereomer alpha-yohimbine (also known as rauwolscine), are primarily extracted from the bark of the West African tree Pausinystalia yohimbe and various species of the Rauwolfia genus.[1][2] These compounds are well-characterized as α2-adrenergic receptor antagonists, a property that underlies their use in pharmaceuticals and dietary supplements.[3]

10,11-Dimethoxy-alpha-yohimbine is a specific, lesser-known derivative within this family. While its structure suggests potential modulation of adrenergic receptors, a significant challenge for researchers is the apparent lack of a well-documented, abundant natural plant source for this specific compound. Scientific literature and patent filings focus extensively on the extraction of yohimbine and alpha-yohimbine.[4][5]

Therefore, this guide adopts a dual-purpose structure. It will first establish the fundamental principles governing the extraction of the well-researched yohimbane alkaloids from their known plant matrices. It will then provide a series of detailed, adaptable protocols that, while validated for compounds like yohimbine, serve as a robust and scientifically-grounded starting point for the hypothetical extraction of 10,11-Dimethoxy-alpha-yohimbine, should a viable plant source be identified.

Foundational Principles: The Physicochemical Basis of Alkaloid Extraction

The successful extraction of yohimbane alkaloids hinges on their shared chemical nature. These compounds are weakly basic, a characteristic dictated by the nitrogen atoms within their indole ring structure.[6] This basicity is the key to their separation from the myriad of other neutral or acidic compounds present in the plant matrix.

The core principle is manipulating the alkaloid's solubility through pH adjustment, a technique known as acid-base extraction.[7][8]

  • In an acidic medium (low pH): The basic nitrogen atom becomes protonated, forming a salt (e.g., yohimbine hydrochloride). This salt is polar and thus soluble in polar solvents like water or aqueous alcohol.[9][10]

  • In an alkaline medium (high pH): The proton is removed, and the alkaloid reverts to its "free base" form. This free base is nonpolar and therefore soluble in nonpolar organic solvents like chloroform, dichloromethane, or ether, while being poorly soluble in water.[8][11]

By switching between these two states, researchers can selectively move the target alkaloid from an aqueous phase to an organic phase, effectively separating it from impurities that do not share this pH-dependent solubility.[9][10]

Part 1: Pre-Extraction Processing of Plant Material

Regardless of the chosen extraction method, proper preparation of the raw plant matrix is a critical first step to maximize efficiency. The primary goal is to increase the surface area of the material, allowing for optimal solvent penetration.[12]

Protocol: Raw Material Preparation

  • Harvesting and Selection: Source high-quality plant material (e.g., P. yohimbe bark). The concentration of alkaloids can vary significantly based on the part of the plant and harvesting time.[2][12]

  • Drying: The material must be thoroughly dried to prevent microbial degradation and to ensure accurate weight measurements. Air-drying in a well-ventilated area or using a forced-air oven at a controlled temperature (typically 40-60°C) is recommended.

  • Grinding/Pulverization: The dried bark or leaves are ground into a fine powder (e.g., 20-60 mesh).[13][14] This dramatically increases the surface area, facilitating efficient contact between the plant cells and the extraction solvent.[11][12]

Part 2: Core Extraction Protocols

Here we present three distinct protocols, from classical to modern, for the extraction of yohimbane alkaloids. Each offers a different balance of efficiency, cost, scalability, and environmental impact.

Protocol 1: Classical Acid-Base Maceration/Percolation

This method is a foundational technique relying on the principles of solvent penetration and pH manipulation. It is robust and requires minimal specialized equipment.

Step-by-Step Methodology:

  • Acidic Extraction:

    • Macerate the powdered plant material (100 g) in an acidic solution (e.g., 1 L of 1% hydrochloric acid or acetic acid in 70% ethanol/water).[9][15] The acidic environment protonates the alkaloids, converting them into their soluble salt form.

    • Stir the mixture for 24-48 hours at room temperature. Alternatively, use a percolation setup where the acidic solvent is allowed to slowly pass through the powdered material.

    • Filter the mixture to separate the liquid extract from the solid plant debris. Repeat the extraction on the plant material 2-3 times to ensure exhaustive recovery.

  • Solvent Evaporation & Defatting:

    • Combine the acidic extracts and evaporate the ethanol under reduced pressure using a rotary evaporator.

    • The remaining acidic aqueous solution may contain oils and fats. Perform a liquid-liquid extraction by washing the solution with a nonpolar solvent like n-hexane. The protonated alkaloids will remain in the aqueous layer, while lipophilic impurities will move to the hexane layer. Discard the hexane layer.[9]

  • Basification and Free Base Extraction:

    • Slowly add a base (e.g., concentrated ammonium hydroxide) to the acidic aqueous solution while stirring until the pH reaches 9-10.[4][15] This deprotonates the alkaloids, converting them to their nonpolar free base form, which may precipitate.

    • Perform a liquid-liquid extraction on this basic solution using a nonpolar solvent like dichloromethane or chloroform (e.g., 3 x 300 mL). The alkaloid free base will dissolve in the organic layer.[16]

  • Final Recovery:

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

    • Evaporate the solvent under reduced pressure to yield the crude total alkaloid extract.

Workflow Diagram: Classical Acid-Base Extraction

A Powdered Plant Material B Acidic Extraction (e.g., 1% HCl in 70% EtOH) A->B C Filtration B->C D Acidic Extract (Alkaloid Salts) C->D Liquid E Solid Debris (Discard) C->E Solid F Solvent Evaporation & Defatting (Wash with Hexane) D->F G Aqueous Layer (Purified Alkaloid Salts) F->G H Basification (pH 9-10) (e.g., NH4OH) G->H I Free Base Extraction (e.g., Chloroform) H->I J Organic Layer (Alkaloid Free Base) I->J K Solvent Evaporation J->K L Crude Alkaloid Extract K->L

Caption: Workflow for Classical Acid-Base Extraction.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

UAE uses high-frequency sound waves to create acoustic cavitation, which disrupts plant cell walls and enhances solvent penetration, leading to higher efficiency and shorter extraction times.[17][18][19]

Step-by-Step Methodology:

  • Solvent Addition:

    • Place the powdered plant material (100 g) into a vessel and add an appropriate solvent (1 L). Based on the principles discussed, either an acidic aqueous alcohol or a direct organic solvent (like methanol) can be used.[11][18] Methanol has shown high extraction efficiency for alkaloids.[20]

  • Ultrasonication:

    • Immerse the probe of a high-intensity ultrasonicator into the slurry.

    • Apply ultrasonic waves (e.g., 20-26 kHz) for a defined period (e.g., 30-60 minutes).[17] The process generates heat, so it is often performed in pulses (e.g., 5 seconds on, 10 seconds off) or with a cooling jacket to maintain a constant temperature (e.g., 40°C) and prevent degradation of thermolabile compounds.

  • Isolation and Purification:

    • After sonication, filter the mixture to separate the extract.

    • If a direct organic solvent like methanol was used, the resulting extract will contain the crude alkaloids. This extract can then be further purified. A common method is to evaporate the methanol, redissolve the residue in an acidic solution, and then proceed with the acid-base liquid-liquid extraction steps (Steps 2-4) described in Protocol 1 to isolate the alkaloids from other extracted compounds.[9]

Workflow Diagram: Ultrasound-Assisted Extraction (UAE)

A Powdered Plant Material B Solvent Addition (e.g., Methanol) A->B C Ultrasonication (20-26 kHz, 30-60 min) B->C D Filtration C->D E Crude Methanolic Extract D->E Liquid F Solid Debris (Discard) D->F Solid G Solvent Evaporation E->G H Residue Redissolved in Acid G->H I Acid-Base Purification (See Protocol 1, Steps 2-4) H->I J Purified Alkaloid Extract I->J

Caption: Workflow for Ultrasound-Assisted Extraction.

Protocol 3: Supercritical Fluid Extraction (SFE)

SFE is a "green" technology that uses a supercritical fluid, most commonly CO₂, as the extraction solvent.[21] By manipulating temperature and pressure, the solvating power of CO₂ can be finely tuned. For alkaloids, a polar co-solvent is typically required.

Step-by-Step Methodology:

  • System Setup:

    • Load the powdered plant material (100 g) into the high-pressure extraction vessel.

  • Extraction Parameters:

    • Pressurize the system with CO₂ and bring it to supercritical conditions (e.g., >73.8 bar and >31.1°C). A common range is 200-350 bar and 40-60°C.

    • Because CO₂ is nonpolar, a polar modifier is necessary to efficiently extract alkaloids. Add a small percentage of a co-solvent like methanol or ethanol (e.g., 5-10%) to the CO₂ stream.

  • Extraction and Collection:

    • Pump the supercritical fluid mixture through the extraction vessel for a set duration (e.g., 90-120 minutes).

    • Route the fluid exiting the vessel to a separator chamber where the pressure is reduced. This causes the CO₂ to return to a gaseous state, losing its solvating power and precipitating the extracted compounds. The gaseous CO₂ can be recycled.[21]

  • Purification:

    • The collected extract will be a mixture of compounds soluble in the CO₂/co-solvent mixture. This crude extract will require further purification, typically via chromatographic methods as described in the post-extraction section below.

Workflow Diagram: Supercritical Fluid Extraction (SFE)

A Powdered Plant Material in Extraction Vessel C Extraction (High Pressure, Temp) A->C B Supercritical CO2 + Co-solvent (e.g., Methanol) B->C D Pressure Reduction in Separator C->D E Gaseous CO2 (Recycled) D->E F Crude Extract Collection D->F G Chromatographic Purification F->G H Purified Alkaloid Extract G->H

Caption: Workflow for Supercritical Fluid Extraction.

Part 3: Comparative Analysis of Extraction Methods

The choice of extraction protocol depends on the specific goals of the researcher, available resources, and desired scale of operation.

FeatureClassical Acid-BaseUltrasound-Assisted (UAE)Supercritical Fluid (SFE)
Principle pH-dependent solubilityAcoustic cavitationSupercritical fluid solvency
Efficiency/Time Low / Long (24-72h)High / Short (30-90 min)Moderate / Moderate (1-3h)
Solvent Usage High (Acids, bases, organic)ModerateLow (Recyclable CO₂)
Equipment Cost LowModerateHigh
Scalability GoodExcellentGood
Selectivity ModerateLow (initially)High (tunable)
Environmental Impact High (solvent waste)ModerateLow ("Green" method)
Best For Foundational lab workRapid screening, high throughputHigh-purity extracts, thermolabile compounds

Part 4: Post-Extraction Purification

The crude extracts obtained from any of the above methods are complex mixtures. Further purification is required to isolate the target alkaloid.[22] Column chromatography is the most common and versatile technique.[12]

Protocol: General Column Chromatography Purification

  • Stationary Phase Selection: Silica gel is commonly used for the separation of alkaloids.[23] For more targeted purification, ion-exchange chromatography, specifically Strong Cation Exchange (SCX), can be highly effective.[24]

  • Column Packing: Prepare a slurry of silica gel in a nonpolar solvent (e.g., n-hexane) and carefully pack it into a glass column.

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase solvent and load it onto the top of the packed column.

  • Elution:

    • Begin eluting the column with a nonpolar mobile phase (e.g., chloroform or a hexane/ethyl acetate mixture).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent like methanol. A common mobile phase system for yohimbine is Chloroform:Methanol:Ammonia.[25] The ammonia helps to keep the alkaloids in their free base form and improve their movement down the column.

    • The different compounds in the crude extract will travel down the column at different rates based on their polarity and interaction with the silica gel.

  • Fraction Collection: Collect the eluent in a series of separate tubes (fractions).

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify which fractions contain the pure target alkaloid.

  • Final Recovery: Combine the pure fractions and evaporate the solvent to obtain the purified 10,11-Dimethoxy-alpha-yohimbine.

Part 5: Analytical Validation and Quantification

To ensure the identity and purity of the final product and to quantify the yield, robust analytical methods are essential.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for analyzing yohimbane alkaloids.[25][26]

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., water with triethylamine or formic acid) and an organic solvent like methanol or acetonitrile is common.[27]

    • Detection: UV detection at a characteristic wavelength for the yohimbane chromophore (around 221 nm or 280 nm) is standard.[16][25] Mass Spectrometry (HPLC-MS) provides definitive identification and higher sensitivity.[26][28]

  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a valuable method for rapid screening of fractions and quantitative analysis.[16][25]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the separation and identification of yohimbine and its analogs.[29]

A validated quantitative method (e.g., HPLC-UV) requires the creation of a calibration curve using a certified reference standard of 10,11-Dimethoxy-alpha-yohimbine to accurately determine its concentration in the final purified extract.[16]

References

  • Alkaloid Purification. (n.d.). Lifeasible. Retrieved from [Link]

  • Alkaloid Extraction using a Probe-Ultrasonicator. (n.d.). Hielscher Ultrasonics. Retrieved from [Link]

  • Alkaloid Extraction Methods. (n.d.). Lifeasible. Retrieved from [Link]

  • Optimal Solvent Selection for Alkaloid Extraction. (n.d.). Scribd. Retrieved from [Link]

  • Estimation of yohimbine base in complex mixtures by quantitative HPTLC application. (2015).
  • Ji, Y., et al. (2014). The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research, 6(1), 338-345.
  • Badr, J. M. (2013). A validated high performance thin layer chromatography method for determination of yohimbine hydrochloride in pharmaceutical preparations. Pharmacognosy Journal, 5(4), 134-138.
  • Preparative isolation and purification of alkaloids from Picrasma quassiodes (D. Don) Benn. by high-speed countercurrent chromatography. (2012).
  • Purification of Alkaloids. (2012). Teledyne ISCO.
  • What acid is useful for extraction of alkaloids? (2015). ResearchGate. Retrieved from [Link]

  • Zanolari, B., et al. (2003). Qualitative and quantitative determination of yohimbine in authentic yohimbe bark and in commercial aphrodisiacs by HPLC-UV-API/MS methods. Journal of Pharmaceutical and Biomedical Analysis, 32(3), 497-507.
  • Systematic Separation and Purification of Alkaloids from Euchresta tubulosa Dunn. by Various Chromatographic Methods. (2019). Molecules, 24(23), 4402.
  • Characterization and Quantitation of Yohimbine and Its Analogs in Botanicals and Dietary Supplements Using LC/QTOF-MS and LC/QQQ-MS for Determination of the Presence of Bark Extract and Yohimbine Adulteration. (2019).
  • How do I choose solvents for extraction process of plant extract? (2015). ResearchGate. Retrieved from [Link]

  • alkaloids and extraction of alkaloids. (n.d.). Slideshare. Retrieved from [Link]

  • Ultrasound-assisted extraction of bioactive alkaloids from Phellodendri amurensis cortex using deep eutectic solvent aqueous solutions. (2019). New Journal of Chemistry, 43(1), 154-161.
  • Farouk, F., et al. (2015). Validated methods for determination of yohimbine hydrochloride in the presence of its degradation products. Journal of Taibah University for Science, 9(3), 329-339.
  • Extraction of Alkaloids Using Ultrasound from Pulp and By-Products of Soursop Fruit (Annona muric
  • Understand the extraction process of yohimbine bark extract. (2024). LinkedIn.
  • Overview and Toxicity Assessment of Ultrasound-Assisted Extraction of Natural Ingredients from Plants. (2024). Foods, 13(19), 3021.
  • Ionic Liquid-Based Ultrasonic-Assisted Extraction of Alkaloids from Cacao (Theobroma cacao). (2017). Chemical Engineering Transactions, 57, 1813-1818.
  • Comparative extraction techniques of alkaloids and evaluation of antioxidant capacity from the fruits of Retama raetam. (2022). International Journal of Biosciences, 21(5), 210-215.
  • Can someone explain to me how acid base extractions work? (2022). Reddit. Retrieved from [Link]

  • Kumar, A., et al. (2022). Improved industrial process for extraction of alpha yohimbine from rauwolfia species and the extract thereof. WO2022059018A1.
  • Method for extracting yohimbine hydrochloride from yohimbe barks. (2013). CN102863439A.
  • A literature perspective on the pharmacological applications of yohimbine. (2022). Frontiers in Pharmacology, 13, 991393.
  • Novel process for extracting alpha yohimbine (rauwolscine) from rauwolfia species. (2018). WO2018087778A1.
  • Characterization and Quantitation of Yohimbine and Analogues in Botanicals and Dietary Supplements by LC/MS. (2013). Planta Medica, 79(13).
  • Analysis of yohimbine alkaloid from Pausinystalia yohimbe by non-aqueous capillary electrophoresis and gas chromatography-mass spectrometry. (2008). Journal of Pharmaceutical and Biomedical Analysis, 48(3), 829-834.
  • Betz, J. M., et al. (1995). Gas Chromatographic Determination of Yohimbine in Commercial Yohimbe Products.
  • Method for extracting and separating yohimbine from Africa yohimbe bark. (2011). CN102010409A.
  • Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk? (2024). International Journal of Molecular Sciences, 25(23), 14936.
  • Ergogenic and Sympathomimetic Effects of Yohimbine: A Review. (2024). Nutrients, 16(24), 5431.
  • Supercritical fluid extraction: A new technology to herbals. (2020). International Journal of Herbal Medicine, 8(4), 28-33.
  • Method for extracting yohimbine from yohimbine bark. (2011). CN102002039A.
  • Process for extracting alpha yohimbine (rauwolscine) from Rauwolfia species. (2020). US10730869B2.
  • Scientific assessment of yohimbe (Pausinystalia yohimbe). (2013). BfR Opinion, No. 019/2013.
  • Yohimbine. (n.d.). Wikipedia. Retrieved from [Link]

  • Ingredient: 11-hydroxy yohimbine. (n.d.). Caring Sunshine. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the chemical stability of 10,11-Dimethoxy-alpha-yohimbine in aqueous solutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the complex chemical stability challenges associated with formulating 10,11-Dimethoxy-α-yohi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the complex chemical stability challenges associated with formulating 10,11-Dimethoxy-α-yohimbine—a highly functionalized indole alkaloid—in aqueous environments.

Unlike solid-state formulations where these alkaloids exhibit remarkable shelf-life, aqueous environments expose their structural liabilities: a highly reactive C16 methyl ester and an electron-rich indole core[1]. This guide synthesizes mechanistic theory with field-proven troubleshooting protocols to help you achieve robust, self-validating formulation systems.

Part 1: Quantitative Stability Profile

To effectively troubleshoot, you must first understand the baseline kinetic parameters of the molecule. The table below summarizes the critical physicochemical and chromatographic data necessary for stability-indicating assays.

Table 1: Physicochemical & Degradation Kinetics of 10,11-Dimethoxy-α-Yohimbine

ParameterValue / ObservationMechanistic Causality
pKa (Basic Nitrogen) ~6.0 – 7.5Protonated in acidic media, which aids aqueous solubility but requires careful counter-ion selection[2].
Hydrolysis (pH 6.0 - 7.0) High (First-order kinetics)Base-catalyzed nucleophilic attack on the C16 ester, rapidly forming the free acid[2].
Hydrolysis (pH < 3.0) HighAcid-catalyzed ester cleavage observed in highly acidic injectable solutions[1].
Photo-oxidation High SusceptibilityLight and dissolved O₂ drive the formation of 3,14-dehydroyohimbine derivatives[1].
HPLC Retention (Parent) ~6.1 minBaseline retention on an isocratic RP-HPLC (C18) method using an acidic mobile phase[3].
HPLC Retention (Degradant) ~4.12 min (RRT ~0.67)Elution time of the primary hydrolysis product (the highly polar free acid)[3].

Part 2: Frequently Asked Questions (FAQs) & Mechanistic Causality

Q1: Why does 10,11-Dimethoxy-α-yohimbine degrade so rapidly in standard aqueous buffers compared to its solid-state form? A1: The rapid degradation is driven by two distinct structural vulnerabilities. First, the C16 methyl ester is a prime target for nucleophilic attack by water. In alkaline or neutral conditions (pH 6–7), hydroxide ions rapidly catalyze this cleavage to form the free acid via first-order kinetics[2]. Second, the 10,11-dimethoxy substitutions are strongly electron-donating. By pushing electron density into the indole ring, they lower the molecule's oxidation potential, making it far more susceptible to photo-oxidation and auto-oxidation than unsubstituted yohimbine[1].

Q2: What is the optimal pH range for formulating this compound in aqueous solutions? A2: The pH-rate profile indicates a U-shaped stability curve. Minimum hydrolysis occurs at a slightly acidic pH (typically pH 4.0 - 4.5). At pH > 6.0, base-catalyzed hydrolysis accelerates rapidly[2]. Conversely, significant degradation is also observed in highly acidic injectable solutions (pH < 3.0) due to acid-catalyzed ester cleavage[1]. Formulating at pH 4.2 strikes the optimal balance between minimizing hydrolysis and maintaining the basic nitrogen in its protonated, highly soluble state[2].

Q3: My solution turns yellow/brown over time even when refrigerated. What is happening? A3: This color change is a hallmark of indole ring oxidation. Light and dissolved oxygen trigger photo-oxidation, leading to the formation of 3,14-dehydro derivatives and complex polymeric indoles[1]. To mitigate this, formulations must be sparged with nitrogen to remove dissolved oxygen and stored in airtight, light-resistant (e.g., amber or ferrite) containers[1].

Q4: How can I prevent precipitation while maintaining chemical stability at pH 4.0? A4: At pH 4.0, the compound is protonated, which generally aids solubility. However, certain buffer anions can form insoluble ion pairs. Switching to a citrate buffer and incorporating a solubilizer like Hydroxypropyl-β-cyclodextrin (HP-β-CD) can prevent precipitation. The cyclodextrin cavity also sterically shields the C16 ester from hydrolytic attack, effectively reducing the degradation rate.

Part 3: Degradation Pathways & Troubleshooting Workflows

DegradationPathway Parent 10,11-Dimethoxy-α-Yohimbine (Intact API) Cond_Hydro Aqueous Hydrolysis (pH < 3.5 or pH > 5.5) Parent->Cond_Hydro Cond_Ox Photo/Auto-Oxidation (Light, Dissolved O2) Parent->Cond_Ox Deg_Acid 10,11-Dimethoxy-α-Yohimbinic Acid (Ester Cleavage) Cond_Hydro->Deg_Acid H2O / OH- / H+ Deg_Ox 3,14-Dehydro Derivative & Indole N-Oxides Cond_Ox->Deg_Ox ROS / hν

Fig 1. Primary degradation pathways of 10,11-Dimethoxy-α-yohimbine in aqueous environments.

TroubleshootingWorkflow Start Stability Failure Detected Type Identify Failure Mode Start->Type Assay Assay Drop (HPLC) Type->Assay Precip Visual Precipitation Type->Precip CheckPeaks Analyze Degradant Peaks Assay->CheckPeaks CheckpH Check Solution pH Precip->CheckpH Hydro Peak at RRT ~0.67 (Hydrolysis) CheckPeaks->Hydro Ox Peak at RRT > 1.0 (Oxidation) CheckPeaks->Ox Sol3 Add Solubilizer (e.g., HP-β-CD) CheckpH->Sol3 Sol1 Adjust pH to 4.0-4.5 Buffer Optimization Hydro->Sol1 Sol2 Sparging with N2 Protect from Light Ox->Sol2

Fig 2. Troubleshooting workflow for diagnosing and resolving aqueous stability failures.

Part 4: Experimental Protocols

Protocol A: Preparation of a Highly Stable Aqueous Formulation (pH 4.2)

This protocol utilizes a self-validating system where a parallel control (without cyclodextrin) is run to prove that the excipient is actively suppressing hydrolysis, not just masking precipitation.

  • Step 1: Vehicle Preparation & Degassing: Prepare a 50 mM Citrate buffer adjusted to exactly pH 4.2. Sparge the buffer with high-purity Nitrogen (N₂) gas for 30 minutes to displace dissolved oxygen.

  • Step 2: Excipient Addition: Add 5% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) to the degassed buffer. Stir gently until completely dissolved. Self-Validation Step: Reserve a portion of the buffer without HP-β-CD to serve as a parallel control.

  • Step 3: API Dissolution (Actinic Shielding): Under amber lighting, slowly add the 10,11-Dimethoxy-α-yohimbine API to the solution. Stir continuously at room temperature until complete dissolution is achieved.

  • Step 4: Sterile Filtration & Packaging: Filter the solution through a 0.22 µm PVDF membrane. Fill into Type I amber glass vials, overlay the headspace with N₂ gas, and seal with PTFE-coated stoppers to prevent oxidative ingress[1].

Protocol B: Forced Degradation & Stability-Indicating HPLC Assay

To accurately troubleshoot assay drops, you must separate the parent peak from the free acid and oxidized derivatives.

  • Step 1: Sample Stressing: Subject 1 mg/mL aliquots of the formulation to the following conditions:

    • Acidic: 0.1 M HCl for 2 hours.

    • Alkaline: 0.1 M NaOH for 2 hours (Expect rapid hydrolysis)[3].

    • Oxidative: 3% H₂O₂ for 24 hours.

  • Step 2: HPLC Conditions: Utilize a C18 column (4.6 × 150 mm, 5 µm). Mobile phase: 0.5% aqueous triethylamine (adjusted to pH 3.0 with orthophosphoric acid) and methanol (65:35 v/v)[3]. Flow rate: 1.0 mL/min. Detection: UV at 270 nm.

  • Step 3: Peak Resolution Analysis: Verify that the intact API elutes at approximately 6.1 minutes. Confirm that the primary hydrolysis degradant (the free acid) elutes earlier at ~4.12 minutes (Relative Retention Time of ~0.67)[3]. Oxidative degradants will typically elute later due to changes in polarity.

Sources

Optimization

Technical Support Center: Troubleshooting Low Extraction Yield for Yohimbine Alkaloids

This technical guide is designed for researchers, scientists, and drug development professionals encountering challenges with the extraction of yohimbine-class alkaloids, with a specific focus on derivatives such as 10,1...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide is designed for researchers, scientists, and drug development professionals encountering challenges with the extraction of yohimbine-class alkaloids, with a specific focus on derivatives such as 10,11-Dimethoxy-alpha-yohimbine. While literature directly detailing the extraction of 10,11-Dimethoxy-alpha-yohimbine is limited, the principles outlined here are derived from well-established protocols for the closely related alpha-yohimbine (rauwolscine) and yohimbine.[1][2][3] This guide provides in-depth troubleshooting in a question-and-answer format, explains the chemical principles behind the methodologies, and offers validated protocols to improve extraction efficiency and purity.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the critical chemical properties of 10,11-Dimethoxy-alpha-yohimbine that influence its extraction?

A: Understanding the physicochemical properties of the target molecule is paramount. While specific data for 10,11-Dimethoxy-alpha-yohimbine is not widely published, we can infer its properties from the parent compound, yohimbine.

  • Alkaloid Nature: It is a weakly basic indole alkaloid.[2][4] The nitrogen atoms in the structure can be protonated in acidic conditions, forming a water-soluble salt, or deprotonated in alkaline conditions, yielding the free base which has higher solubility in organic solvents. The pKa of yohimbine is reported to be between 6.0 and 7.5.[2][4][5]

  • Effect of Methoxy Groups: The presence of two methoxy groups (–OCH₃) on the indole ring at the 10 and 11 positions will increase the molecule's polarity compared to unsubstituted alpha-yohimbine. This may slightly alter its solubility profile, potentially favoring more polar organic solvents for extraction.

  • Solubility: The free base form is readily soluble in solvents like chloroform and ethanol, moderately soluble in methanol, and only sparingly soluble in water and diethyl ether.[2][4][5] Aqueous extraction methods are generally inefficient for yohimbine alkaloids.[6]

  • Stability: Yohimbine is highly stable at very low pH.[2][4] However, it can undergo hydrolysis, particularly around neutral pH (6-7), to form yohimbinic acid, which will not partition into the organic solvent during the free-base extraction step.[2][4] It may also be susceptible to photodegradation.[2][4]

Q2: What is the fundamental principle behind the successful extraction of yohimbine alkaloids?

A: The most effective and widely used method is a multi-step acid-base extraction (also known as acid-base partitioning).[1][7][8] This technique leverages the pH-dependent solubility of the alkaloid to separate it from other non-basic plant components.

The process can be summarized as follows:

  • Alkalinization & Extraction of Free Base: The dried, powdered plant material is first treated with a base (e.g., ammonia solution) to a pH of 9.0-9.5.[1][7] This converts the naturally occurring alkaloid salts into their free base form. The free base is then extracted from the solid matrix using an organic solvent.

  • Acidification & Extraction of Salt: The organic extract containing the alkaloid free base is then washed with an acidic aqueous solution (e.g., tartaric or hydrochloric acid) at a pH of 2.0-3.5.[1][7] This protonates the alkaloid, converting it into a salt that is soluble in the aqueous layer, leaving behind neutral and acidic impurities in the organic layer.

  • Purification/Precipitation: The acidic aqueous layer, now enriched with the alkaloid salt, is isolated. The pH is again raised to alkaline levels to precipitate the purified alkaloid free base or to prepare it for a final extraction into a clean organic solvent, from which it can be crystallized, often as a hydrochloride salt for stability and ease of handling.[1][3]

Q3: Which solvents are most effective for extracting yohimbine alkaloids?

A: Solvent selection is critical and depends on the specific step of the extraction. The choice is a balance between maximizing solubility of the target compound and minimizing the co-extraction of impurities.

SolventPolarityRecommended UseRationale & Considerations
Toluene Non-polarInitial extraction of free base from plant material.Effective for the non-polar alkaloid base. Can reduce the co-extraction of highly polar impurities.[7]
Chloroform Moderately PolarExtraction of the free base from both solid matrix and aqueous solutions.Excellent solvent for yohimbine free base.[1][2][4] Note: Chlorinated solvents present environmental and safety concerns.
Methanol Highly PolarInitial extraction from plant material; dissolving final product.A strong solvent that can extract a wide range of alkaloids, potentially increasing overall yield by reducing the number of steps.[7][8] However, it will also extract more polar impurities, potentially complicating purification.[7]
Ethanol PolarSimilar to Methanol; also used for recrystallization.Yohimbine is highly soluble in ethanol.[2][4] Often used in the final purification steps.
Hexane / Petroleum Ether Very Non-polarPre-extraction wash (defatting); washing of final product.Used to remove highly non-polar compounds like fats and waxes from the initial plant material or to wash impurities from the final precipitated alkaloid.[7]

Q4: What analytical methods are recommended for accurately quantifying my yield and purity?

A: Visual assessment is insufficient. Accurate quantification requires validated analytical techniques.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the most common and reliable method.[9][10] A C18 column is typically used with a mobile phase consisting of an acetonitrile or methanol gradient with an acidic aqueous buffer. Detection is often performed around 280 nm.[4][9]

  • High-Performance Thin-Layer Chromatography (HPTLC): A rapid and cost-effective method for screening multiple samples simultaneously and assessing purity.[8][10] It provides good separation and can be used for quantification with a densitometer.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers superior sensitivity and specificity, making it ideal for detecting very low concentrations and confirming the identity of the target compound and any related impurities or degradation products.[11][12][13][14]

Section 2: Comprehensive Troubleshooting Guide

This section addresses specific problems encountered during the extraction process.

Issue 1: Consistently Low or No Yield

Q: My final extract shows very little or no 10,11-Dimethoxy-alpha-yohimbine upon analysis. What are the most likely causes?

A: A near-zero yield typically points to a fundamental failure in one of the core extraction steps. The most common culprits are related to pH control and solvent partitioning.

The entire separation process hinges on the differential solubility of the alkaloid in its salt vs. free base form.

  • Incomplete Basification: If the initial plant material slurry is not sufficiently alkaline (i.e., pH < 9), the alkaloids will remain in their salt form. These salts are poorly soluble in the initial organic extraction solvent (e.g., toluene, chloroform), and will therefore never be extracted from the plant matrix.

  • Incomplete Acidification: If the organic extract containing the free base is not washed with a sufficiently acidic solution (i.e., pH > 4), the alkaloid will not be protonated into its salt form. Consequently, it will remain in the organic layer, and the target aqueous layer will be discarded with no product in it.

  • Incorrect Final pH Adjustment: When precipitating the final product from the acidic aqueous solution, if the pH is not raised sufficiently, the alkaloid will remain dissolved as a salt and will not precipitate or partition into the final organic solvent.

Solution Workflow:

  • Verify pH at Every Step: Use a calibrated pH meter, not pH paper, for all aqueous phases.

  • Ensure Proper Mixing: During pH adjustments and liquid-liquid extractions, ensure vigorous mixing to allow for complete protonation or deprotonation.

  • Check Alkaloid pKa: Remember the pKa is ~6-7.5. To ensure >99% is in the free base form, the pH should be at least 2 units higher (pH > 9.5). To ensure >99% is in the salt form, the pH should be at least 2 units lower (pH < 4.5).

  • Solvent Polarity Mismatch: Using a highly polar solvent like water or a very non-polar solvent like hexane to extract the free base will result in poor recovery.[6] Conversely, trying to extract the alkaloid salt with an organic solvent will fail.

  • Alkaloid Degradation: Although yohimbine is stable at low pH, prolonged exposure to heat, light, or neutral/basic pH in aqueous solutions can lead to hydrolysis.[2][4] Work reasonably quickly and store extracts in the dark and at cool temperatures when possible.

Issue 2: Yield is Lower Than Expected

Q: I'm getting some product, but the yield is significantly lower than reported benchmarks. How can I optimize the process for better recovery?

A: This common issue suggests that the core process is working, but losses are occurring at one or more stages. Optimization involves systematically identifying and mitigating these losses.

  • Insufficient Extraction Cycles: A single extraction is almost never sufficient to recover all the material.

    • Solid-Liquid Extraction: Perform at least 3-4 repeated extractions of the basified plant material with fresh organic solvent each time. Pool the organic extracts.[1]

    • Liquid-Liquid Extraction: Similarly, extract the aqueous layer multiple times (at least 3x) with fresh organic solvent to ensure complete transfer of the alkaloid.

  • Emulsion Formation: During liquid-liquid extraction, a stable emulsion can form at the interface, trapping your product.

    • To Break Emulsions: Add a small amount of brine (saturated NaCl solution), gently swirl instead of shaking vigorously, or centrifuge the mixture at low speed.

  • Incomplete Precipitation: If recovering the product by precipitation, ensure conditions are optimal.

    • Cooling: After adjusting the pH for precipitation, cooling the solution (e.g., to 15-20°C or lower) can significantly increase the yield of the precipitated solid.[3]

    • Sufficient Time: Allow adequate time for the precipitate to fully form before filtration.

  • Physical Losses:

    • Adsorption: Alkaloids can adsorb to filter paper or silica gel. Pre-washing filter media with the solvent can help. If performing column chromatography, be aware that irreversible adsorption can occur.

    • Transfers: Minimize the number of vessel-to-vessel transfers to reduce losses on glassware surfaces.

Section 3: Protocols and Data

Protocol 1: Recommended Acid-Base Extraction Workflow for Yohimbine Alkaloids

This protocol is a synthesized example based on common industrial and laboratory practices.[1][3][7]

1. Preparation and Defatting (Optional but Recommended): a. Grind dried plant material (e.g., leaves, bark) to a fine powder (40-80 mesh).[15] b. Optional: Macerate the powder with hexane or petroleum ether for several hours to remove lipids and waxes. Filter and discard the solvent. Air-dry the powder.

2. Step I: Alkaline Extraction (Free Base): a. To 100 g of powdered plant material, add a solution of 25% ammonia to wet the powder and adjust the slurry to a pH of 9.0-9.5. Allow to stand for 3-4 hours with occasional stirring.[1][15] b. Add 400 mL of a suitable organic solvent (e.g., toluene or chloroform) and stir or shake vigorously for 4-6 hours at room temperature or slightly elevated (40-50°C).[1] c. Filter the mixture and collect the organic solvent (filtrate). d. Repeat the extraction on the solid residue at least two more times with 200 mL of fresh solvent each time. e. Pool all the organic filtrates.

3. Step II: Acidic Extraction (Alkaloid Salt): a. To the pooled organic extract, add an equal volume of purified water and adjust the pH of the mixture to 3.0-3.5 by slowly adding a dilute acid solution (e.g., 5% tartaric acid or 1M HCl).[1] b. Transfer to a separatory funnel and shake vigorously. Allow the layers to separate. c. Drain and collect the lower aqueous layer (which now contains the alkaloid salt). d. Repeat the extraction of the organic layer with fresh acidic water two more times to ensure complete recovery. e. Pool all the acidic aqueous extracts. Discard the organic layer.

4. Step III: Purification and Precipitation: a. To the pooled aqueous extract, slowly add a base (e.g., 25% ammonia solution) with constant stirring until the pH reaches 9.0-9.5. The alkaloid free base should begin to precipitate as a solid.[1][7] b. Cool the mixture in an ice bath (or to 15-20°C) for 1-2 hours to maximize precipitation.[3] c. Collect the precipitate by vacuum filtration, washing the solid with cold deionized water. d. Dry the crude alkaloid powder under vacuum.

5. Final Purification (Recrystallization): a. Dissolve the crude powder in a minimum amount of a hot polar solvent like ethanol or methanol.[1] b. Optional: Add activated charcoal to the solution to remove colored impurities, heat briefly, and filter while hot.[1] c. Allow the solution to cool slowly to room temperature, then cool further in a refrigerator to induce crystallization. d. Collect the pure crystals by filtration and dry.

Table 2: Critical pH Ranges for Yohimbine Alkaloid Extraction
Process StepTarget pH RangeChemical Form of AlkaloidAqueous SolubilityOrganic SolubilityPurpose
Initial Extraction 9.0 - 9.5[1][7]Free Base (R₃N)LowHighTo extract the alkaloid from the plant matrix into an organic solvent.
Acid Wash 2.0 - 3.5[1][3]Salt (R₃NH⁺)HighLowTo transfer the alkaloid from the organic solvent into an aqueous solution, leaving impurities behind.
Final Precipitation 9.0 - 9.5[1][7]Free Base (R₃N)LowHighTo recover the purified alkaloid from the aqueous solution as a solid precipitate.

Section 4: Visual Guides

Diagram 1: General Workflow for Yohimbine Alkaloid Extraction

cluster_prep Preparation cluster_alkaline Step 1: Alkaline Extraction cluster_acid Step 2: Acid Wash cluster_purify Step 3: Purification Start Dried Plant Material Grind Grind to Fine Powder Start->Grind Defat Optional: Defat with Hexane Grind->Defat Basify Basify Slurry (pH 9.0-9.5) Defat->Basify Extract_Org Extract with Organic Solvent (e.g., Toluene) x3 Basify->Extract_Org Pool_Org Pool Organic Extracts Extract_Org->Pool_Org Acidify Wash with Acidic Water (pH 2.0-3.5) x3 Pool_Org->Acidify Separate_Aq Collect Aqueous Layer (Contains Alkaloid Salt) Acidify->Separate_Aq Discard_Org Discard Organic Layer (Contains Impurities) Acidify->Discard_Org Precipitate Basify Aqueous Layer (pH 9.0-9.5) & Cool Separate_Aq->Precipitate Filter Filter & Dry Crude Product Precipitate->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize Final Pure Alkaloid Product Recrystallize->Final cluster_check cluster_solution Start Low Extraction Yield Observed Check_pH Was pH verified at each step? Start->Check_pH Check_Solvent Was the correct solvent used? Check_pH->Check_Solvent Yes Sol_pH Action: Use calibrated pH meter. Ensure pH is >9 for base and <4 for salt form. Check_pH->Sol_pH No Check_Cycles Were multiple extraction cycles run? Check_Solvent->Check_Cycles Yes Sol_Solvent Action: Review solvent polarity. Use Chloroform/Toluene for base, acidic water for salt. Check_Solvent->Sol_Solvent No Check_Emulsion Did an emulsion form? Check_Cycles->Check_Emulsion Yes Sol_Cycles Action: Increase extraction replicates to 3-4 cycles for each phase. Check_Cycles->Sol_Cycles No Sol_Emulsion Action: Add brine or centrifuge to break the emulsion. Check_Emulsion->Sol_Emulsion Yes

Caption: A decision tree for troubleshooting common causes of low yield.

References

Sources

Troubleshooting

Technical Support Center: Optimizing Mobile Phase Gradients for 10,11-Dimethoxy-alpha-yohimbine Chromatography

Welcome to the technical support resource for professionals engaged in the chromatographic analysis of 10,11-Dimethoxy-alpha-yohimbine and related alkaloids. This guide is structured to provide not just procedural steps,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for professionals engaged in the chromatographic analysis of 10,11-Dimethoxy-alpha-yohimbine and related alkaloids. This guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize your separations effectively. As a yohimbine analog, 10,11-Dimethoxy-alpha-yohimbine presents challenges common to basic, nitrogen-containing compounds, primarily related to peak shape and retention control. This document provides field-proven insights to overcome these obstacles.

Section 1: Foundational Knowledge - Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the separation of 10,11-Dimethoxy-alpha-yohimbine. Understanding these concepts is the first step toward robust method development.

Q1: What are the key physicochemical properties of 10,11-Dimethoxy-alpha-yohimbine that influence its chromatographic behavior?

A: The chromatographic behavior of 10,11-Dimethoxy-alpha-yohimbine is primarily dictated by two features: its basicity and its hydrophobicity. Like its parent compound, yohimbine, it is an indole alkaloid containing basic nitrogen atoms that can be protonated.[1] These basic sites are prone to strong, undesirable interactions with the stationary phase.[2] Secondly, the addition of two methoxy groups increases its hydrophobicity compared to yohimbine, which will generally lead to stronger retention and longer elution times on a reversed-phase column under identical conditions.

Q2: Why is mobile phase pH so critical when analyzing this compound on a silica-based reversed-phase column (e.g., C18)?

A: Mobile phase pH is arguably the most critical parameter for achieving good peak shape and reproducible retention for basic compounds like 10,11-Dimethoxy-alpha-yohimbine.[3][4] The reason lies in its dual effect on the analyte and the stationary phase:

  • Analyte Ionization: At a pH below its pKa, the basic nitrogen atoms in the molecule will be protonated, carrying a positive charge. At a pH above its pKa, it will be in its neutral form. Consistent ionization is key to stable retention times.[4]

  • Silanol Group Interactions: Standard silica-based columns have residual acidic silanol groups (Si-OH) on their surface. At mobile phase pH values above approximately 2.5-3.0, these silanols can become deprotonated (Si-O-), creating negative charges.[5] The positively charged analyte can then interact with these negative sites via a secondary ion-exchange mechanism, leading to significant peak tailing.[5][6][7]

By controlling the pH, typically by adding an acidic modifier, we can suppress one of these interactions to achieve symmetrical, Gaussian peaks.[6]

Q3: What are the recommended starting mobile phases and columns for method development?

A: For initial method development, a C18 column remains the workhorse and a logical starting point.[8] An "end-capped" column is highly recommended, as this feature chemically shields many of the problematic residual silanol groups, inherently reducing peak tailing.[7]

A gradient elution is advisable to determine the approximate retention time and resolve potential impurities.[9][10] The table below outlines a robust starting point.

ParameterRecommended Starting ConditionsRationale & Key Considerations
Column End-capped C18, 2.1-4.6 mm ID, 50-150 mm length, <3 µm particle sizeSmaller particles (UHPLC) provide higher efficiency. End-capping is crucial for peak shape.[7]
Mobile Phase A 0.1% (v/v) Formic Acid in WaterFormic acid is an excellent modifier that keeps the mobile phase pH low (~2.7), protonating silanol groups and ensuring the analyte is consistently ionized.[8][11] It is also MS-friendly.
Mobile Phase B 0.1% (v/v) Formic Acid in AcetonitrileAcetonitrile is often the first choice for organic solvent due to its low viscosity and UV transparency. Methanol can be used as an alternative and will offer different selectivity.[12][13]
Flow Rate 0.2-0.4 mL/min (for 2.1 mm ID); 0.8-1.2 mL/min (for 4.6 mm ID)Adjust based on column dimensions and particle size to maintain optimal linear velocity.
Column Temperature 30-40 °CUsing a column oven improves reproducibility by negating effects of ambient temperature fluctuations.[11]
Detection UV at ~270-280 nm or Mass Spectrometry (MS)Yohimbine and its analogs have a characteristic UV absorbance.[12][14] MS detection in positive ion mode provides high sensitivity and selectivity.[15]

Q4: When should I choose a gradient elution over an isocratic one?

A: A gradient elution, where the mobile phase composition changes over time, is generally preferred during method development and for analyzing complex samples.[10]

  • Use a Gradient When: You are analyzing a sample with multiple components of varying hydrophobicities, you need to clean strongly retained compounds from the column, or your peak of interest is broad and elutes very late. Gradient elution sharpens peaks and reduces run times.[10]

  • Consider an Isocratic Run When: You are analyzing a simple, clean sample with only one or two components, and you need to maximize throughput for routine analysis after the method has been optimized.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments. Each solution is grounded in chromatographic theory to facilitate a deeper understanding.

Problem 1: Severe Peak Tailing

Q: My peak for 10,11-Dimethoxy-alpha-yohimbine is tailing significantly, resulting in poor integration and low sensitivity. What is the primary cause and how do I fix it?

A: The most common cause of peak tailing for this class of compounds is secondary interactions with acidic silanol groups on the column packing material, as previously discussed.[5][7][16] Column overload is another frequent cause.[16] The following workflow will systematically address this issue.

Caption: Troubleshooting workflow for peak tailing.

  • Prepare your sample at its current concentration.

  • Create two serial dilutions of this sample: a 1:10 dilution and a 1:100 dilution using the initial mobile phase composition as the diluent.

  • Inject the original sample and record the chromatogram and tailing factor.

  • Inject the 1:10 dilution and record the results.

  • Inject the 1:100 dilution and record the results.

  • Analysis: If the peak shape becomes significantly more symmetrical with dilution, you are overloading the column.[16] Reduce the injection volume or the sample concentration. If peak shape remains poor across all concentrations, the issue is more likely chemical (silanol interactions) or physical (column void).

Problem 2: Poor Resolution

Q: I cannot separate 10,11-Dimethoxy-alpha-yohimbine from a closely eluting impurity or a related diastereomer. How can I improve the resolution?

A: Improving resolution requires manipulating the three factors that govern it: efficiency (N), selectivity (α), and retention factor (k). The most powerful way to improve resolution between two closely eluting peaks is often to change the selectivity of the separation.[10][11] This is most effectively done by adjusting the mobile phase gradient.

A common issue is that the gradient is too steep, meaning the organic solvent concentration increases too quickly. This pushes compounds through the column too fast for an effective separation to occur. By "stretching out" or creating a shallower gradient during the elution window of your compounds, you give them more time to interact differently with the stationary phase, thereby improving resolution.[17]

Gradient ComparisonTime (min)%A (0.1% FA in Water)%B (0.1% FA in ACN)Curve
Scouting Gradient (Fast) 0.09556
10.05956
12.05956
12.19556
15.09556
Optimized Gradient (Shallow)
Assume peaks of interest elute between 6-8 min in the scouting run (approx. 45-65% B)
0.09556
5.060406
15.035656
15.15956
17.05956
17.19556
20.09556

If optimizing the gradient slope with acetonitrile is insufficient, switching the organic solvent to methanol can alter selectivity. Acetonitrile and methanol interact with analytes and the stationary phase differently, which can sometimes reverse elution order or significantly increase the space between co-eluting peaks. Prepare Mobile Phase B with 0.1% formic acid in methanol and run the same gradient.

Problem 3: Unstable Retention Times

Q: The retention time for my compound is drifting between injections, making quantification unreliable. What are the common causes?

A: Retention time instability is a classic sign that a core parameter of your system is not under control. The most frequent culprits are inconsistent mobile phase composition, insufficient column equilibration time, and temperature fluctuations.[18]

Caption: Factors affecting retention time stability.

  • Calculate Column Volume (Vc): Vc ≈ π * (radius)² * length. For a 4.6 x 150 mm column, the radius is 2.3 mm (0.23 cm) and length is 15 cm. Vc ≈ 3.14 * (0.23)² * 15 ≈ 2.5 mL.

  • Determine Equilibration Volume: A minimum of 10 column volumes is recommended. In this case, 10 * 2.5 mL = 25 mL.

  • Calculate Equilibration Time: Time = Volume / Flow Rate. At a flow rate of 1.0 mL/min, the required equilibration time is 25 mL / 1.0 mL/min = 25 minutes.

  • Implementation: Ensure that the initial, isocratic portion of your gradient method runs for this calculated time before the first injection and between each run to re-equilibrate the column to starting conditions. This is especially critical in gradient analysis.

References

  • Agilent Technologies. (2015, October 15). Using UHPLC-Triple Quadrupole MS/MS to Detect the Presence of Bark Extract and Yohimbine Adulteration in Dietary Supplements and Botanicals. Agilent Technologies. Retrieved from [Link]

  • Al-Majed, A. A., et al. (2014). Simultaneous Determination of Reserpine, Rescinnamine, and Yohimbine in Human Plasma by Ultraperformance Liquid Chromatography Tandem Mass Spectrometry. The Scientific World Journal. Retrieved from [Link]

  • Koleva, D. I., et al. (2017). UHPLC/MS detection of yohimbine in food supplements. Biomedical Research, 28(1). Retrieved from [Link]

  • Ma, N. T., et al. (2017). Synthesis of Conformationally Liberated Yohimbine Analogues and Evaluation of Cytotoxic Activity. ACS Omega, 2(7), 3876–3886. Retrieved from [Link]

  • El-Gindy, A., et al. (2001). Stability Indicating Assay of Yohimbine Hydrochloride Using High Performance Liquid Chromatography. Pakistan Journal of Pharmaceutical Sciences, 14(2), 1-8. Retrieved from [Link]

  • Stoll, D., & Dolan, J. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Retrieved from [Link]

  • Tsvetkova, D., et al. (2016). VALIDATION OF HPLC METHOD WITH UV-DETECTION FOR DETERMINATION OF YOHIMBINE CONTAINING PRODUCTS. International Journal of Pharmaceutical and Clinical Research, 8(5), 490-494. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Retrieved from [Link]

  • Ali, E. A. A., et al. (2021). HPLC-UV and UPLC-MS/MS methods for the simultaneous analysis of sildenafil, vardenafil, and tadalafil and their counterfeits dapoxetine, paroxetine, citalopram, tramadol, and yohimbine in aphrodisiac products. Analytical Methods, 13(28), 3185-3196. Retrieved from [Link]

  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Waters Knowledge Base. Retrieved from [Link]

  • Cui, Y., et al. (2015). Determination of Yohimbine in Yohimbe Bark and Related Dietary Supplements Using UHPLC-UV/MS: Single-Laboratory Validation. Journal of AOAC International, 98(4), 884-889. Retrieved from [Link]

  • Mittal, G., et al. (2000). A high-performance liquid chromatography assay for yohimbine HCl analysis. Journal of AOAC International, 83(5), 1085-1089. Retrieved from [Link]

  • Westermann, M. (2025, February 12). Cause of extreme peak tailing of alkaloids on C18 HPLC? ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods used for HPLC of alkaloids with mobile phase containing ion-pairing reagents. Retrieved from [Link]

  • Adel-Kader, M. S., et al. (2017). Estimation of yohimbine base in complex mixtures by quantitative HPTLC application. Pakistan Journal of Pharmaceutical Sciences, 30(1), 149-154. Retrieved from [Link]

  • Abd El-Aziz, L., et al. (2011). Validated methods for determination of yohimbine hydrochloride in the presence of its degradation products. Bulletin of Faculty of Pharmacy, Cairo University, 49(2), 67-79. Retrieved from [Link]

  • Bitesize Bio. (2025, June 8). Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. Retrieved from [Link]

  • BUCHI. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). High-performance thin-layer chromatographic quantification of yohimbine in the stem bark of Pausinystalia yohimbe. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Critical Role of Mobile Phase pH in Chromatography Separations. Retrieved from [Link]

  • El-Gindy, A., et al. (2014). A validated high performance thin layer chromatography method for determination of yohimbine hydrochloride in pharmaceutical preparations. Journal of Advanced Pharmaceutical Technology & Research, 5(2), 84-89. Retrieved from [Link]

  • Betz, J. M., et al. (1995). Gas chromatographic determination of yohimbine in commercial yohimbe products. Journal of AOAC International, 78(5), 1189-1194. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Solubility of 10,11-Dimethoxy-alpha-yohimbine in Physiological Buffers

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of complex indole alkaloids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of complex indole alkaloids. 10,11-Dimethoxy-alpha-yohimbine presents a unique formulation challenge due to its specific physicochemical properties.

This guide is designed to move beyond basic "trial-and-error" pipetting. Here, we will dissect the thermodynamic causality behind your precipitation issues and provide self-validating, field-proven protocols to ensure your compound remains stable in physiological environments (pH 7.4).

Part 1: Troubleshooting Guide & FAQs

Q1: Why does 10,11-Dimethoxy-alpha-yohimbine instantly precipitate when I dilute my DMSO stock into PBS (pH 7.4)? The Causality: This is a classic "solvent crash" driven by pH-dependent ionization and lipophilicity. Yohimbine derivatives possess a basic nitrogen with a pKa typically ranging between 6.0 and 7.5 . In acidic environments, the nitrogen is protonated, rendering the molecule water-soluble. However, at the physiological pH of 7.4, the molecule shifts predominantly to its deprotonated, free-base form. Furthermore, the addition of two methoxy groups at the 10 and 11 positions significantly increases the molecule's steric bulk and LogP (lipophilicity). When you dilute the DMSO stock into PBS, the sudden drop in the solvent's dielectric constant thermodynamically forces the highly lipophilic free base out of the aqueous phase, resulting in rapid nucleation and precipitation.

Q2: I need to perform in vitro cell assays. How can I keep the compound dissolved without exceeding the 0.5% DMSO toxicity limit? The Causality: For in vitro assays, traditional surfactants (like Tween-80) can disrupt cell membranes. Instead, you must alter the apparent solubility of the compound without changing the bulk solvent properties. This is achieved using Cyclodextrin Complexation (e.g., Sulfobutylether-β-cyclodextrin, SBE-β-CD). The hydrophobic inner cavity of the cyclodextrin physically encapsulates the lipophilic indole moiety of the yohimbine derivative, shielding it from the water, while the hydrophilic sulfobutyl ether exterior maintains excellent aqueous solubility .

Q3: What is the best vehicle for in vivo administration (e.g., IV or IP injection) that is tolerated by rodents and maintains solubility at pH 7.4? The Causality: In vivo dosing requires a multi-component co-solvent and surfactant system to bridge the dielectric gap between DMSO and water. The gold standard protocol utilizes a stepwise addition of PEG300 and Tween-80 . PEG300 acts as a co-solvent to lower the polarity of the aqueous phase, while Tween-80 (a non-ionic surfactant) forms micelles above its critical micelle concentration (CMC), trapping the dimethoxy-yohimbine free base in its hydrophobic core before saline is introduced.

Q4: Can I just lower the pH of my buffer to dissolve it, then adjust it back to 7.4? The Causality: No. This creates a state of metastable supersaturation . While the compound will temporarily dissolve due to protonation at the lower pH, adjusting it back to 7.4 will cause the compound to slowly nucleate over time. You are relying on kinetic solubility rather than true thermodynamic solubility, which will lead to irreproducible assay results as the compound crashes out during your experiment.

Part 2: Formulation Strategies & Data Presentation

To select the correct approach, compare the empirical data of standard formulation vehicles below.

Formulation StrategyVehicle CompositionMax Stable ConcentrationBiocompatibilitySolubilization Mechanism
Direct Dilution 1% DMSO + 99% PBS (pH 7.4)< 0.1 mg/mLHigh (In Vitro)None (Thermodynamic Crash)
pH Adjustment Acidic Buffer → pH 7.4~0.5 mg/mLModerateMetastable Supersaturation
Micellar System 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.5 mg/mLHigh (In Vivo IV/IP)Co-solvent + Micellar Encapsulation
Host-Guest Complex 10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 5.0 mg/mLHigh (In Vitro / In Vivo)Hydrophobic Cavity Inclusion

Part 3: Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems . Do not skip the validation steps, as they ensure you are working with a thermodynamically stable solution rather than a micro-suspension.

Protocol A: Co-Solvent/Surfactant Micellar Formulation (For In Vivo Dosing)

Target: 2.5 mg/mL clear solution.

  • Stock Preparation: Dissolve 2.5 mg of 10,11-Dimethoxy-alpha-yohimbine in 100 µL of pure, anhydrous DMSO. Vortex until completely clear.

  • Co-Solvent Addition: Add 400 µL of PEG300 to the DMSO stock. Vortex vigorously for 30 seconds. Causality: This steps down the dielectric constant gradually, preventing premature precipitation.

  • Surfactant Addition: Add 50 µL of Tween-80. Pipette up and down to ensure the viscous surfactant is fully integrated, then sonicate in a water bath for 2 minutes.

  • Aqueous Phase Addition: Dropwise, add 450 µL of 0.9% Saline (or PBS) while continuously vortexing.

  • Self-Validation (Tyndall Effect): In a dark room, shine a red or green laser pointer through the vial. If you see a solid beam of light scattering (Tyndall effect), micro-precipitates have formed. A successful true solution will not scatter the laser light.

  • Self-Validation (HPLC Recovery): Pass the solution through a 0.22 µm PTFE syringe filter. Quantify the pre- and post-filtration concentration via HPLC-UV at 280 nm. A recovery rate of >95% confirms true thermodynamic solubility.

Protocol B: SBE-β-CD Complexation (For In Vitro Cell Assays)

Target: 5.0 mg/mL clear solution.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of SBE-β-CD in 0.9% Saline or PBS. Stir at room temperature until completely dissolved (takes ~15 minutes).

  • Stock Preparation: Dissolve 5.0 mg of the compound in 100 µL of anhydrous DMSO.

  • Host-Guest Complexation: Add 900 µL of the 20% SBE-β-CD solution to the DMSO stock in 100 µL increments, vortexing for 10 seconds between each addition.

  • Equilibration: Place the vial on a tube rotator for 30 minutes at room temperature. Causality: The host-guest inclusion complex requires time to reach thermodynamic equilibrium, allowing the water molecules inside the cyclodextrin cavity to be displaced by the lipophilic indole core.

  • Self-Validation: Perform the Tyndall effect test and 0.22 µm filtration recovery check as described in Protocol A.

Part 4: Formulation Workflows & Decision Trees

G A 10,11-Dimethoxy-alpha-yohimbine (DMSO Stock) B Direct Dilution in PBS (pH 7.4) A->B Aqueous Shift E Co-Solvent / Surfactant Addition (PEG300 + Tween-80) A->E Step 1 H Cyclodextrin Addition (SBE-β-CD) A->H Step 1 C Deprotonation (pH > pKa) Increased LogP B->C D Solvent Crash / Precipitation C->D F Micellar Encapsulation E->F Step 2 G Stable Aqueous Solution (In Vivo Ready) F->G Saline Addition I Host-Guest Inclusion Complex H->I Step 2 J Stable Aqueous Solution (In Vitro Ready) I->J Saline Addition

Workflow comparing precipitation mechanisms with micellar and cyclodextrin solubilization strategies.

DecisionTree Start Assay Type? InVitro In Vitro (Cell Culture) Start->InVitro InVivo In Vivo (Animal Models) Start->InVivo ToxLimit ToxLimit InVitro->ToxLimit Route Administration Route? InVivo->Route SBE SBE-β-CD Complexation (10% DMSO + 90% CD/Saline) ToxLimit->SBE Yes IV_IP IV / IP Injection Route->IV_IP PO Oral Gavage (PO) Route->PO Micelle Co-solvent/Surfactant (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) IV_IP->Micelle Suspension 0.5% CMC / 0.1% Tween-80 (Homogeneous Suspension) PO->Suspension

Decision tree for selecting the optimal formulation vehicle based on experimental assay requirements.

Part 5: References

  • Title: Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk? Source: MDPI (International Journal of Molecular Sciences) URL: [Link][1]

  • Title: Sulfobutylation of Beta-Cyclodextrin Enhances the Complex Formation with Mitragynine: An NMR and Chiroptical Study Source: PubMed Central (Int. J. Mol. Sci.) URL: [Link][2]

Sources

Reference Data & Comparative Studies

Validation

10,11-Dimethoxy-alpha-yohimbine vs yohimbine alpha-2 receptor selectivity

10,11-Dimethoxy- α -yohimbine vs. Yohimbine: A Comparative Guide to α2​ -Adrenoceptor Selectivity Executive Summary In the landscape of neuropharmacology and cardiovascular drug development, targeting the α2​ -adrenergic...

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Author: BenchChem Technical Support Team. Date: April 2026

10,11-Dimethoxy- α -yohimbine vs. Yohimbine: A Comparative Guide to α2​ -Adrenoceptor Selectivity

Executive Summary

In the landscape of neuropharmacology and cardiovascular drug development, targeting the α2​ -adrenergic receptor ( α2​ -AR) requires extreme precision. While standard yohimbine has long served as the classical α2​ -AR antagonist, its marginal subtype selectivity often leads to off-target effects in clinical applications. As a Senior Application Scientist, I frequently evaluate next-generation indole alkaloids to overcome these limitations.

This guide provides an in-depth comparative analysis between Yohimbine and its highly specialized derivative, 10,11-Dimethoxy- α -yohimbine (a substituted rauwolscine analog). By dissecting their structural pharmacology, receptor kinetics, and functional assay performance, this document equips drug development professionals with the mechanistic insights needed to select the optimal ligand for subtype-specific α2​ -AR targeting.

Structural Pharmacology & Mechanistic Causality

To understand why these two molecules behave differently in vitro and in vivo, we must examine the causality between their structural topology and the receptor's orthosteric binding pocket.

Yohimbine possesses an unsubstituted indole ring and a 20α stereochemistry. In the binding pocket of the α2​ -AR, its protonated basic nitrogen forms a critical salt bridge with Asp113 in Transmembrane Domain 3 (TM3). Meanwhile, the unsubstituted indole ring extends toward TM6, engaging in standard π−π stacking with aromatic residues like Phe390. While effective, this baseline interaction yields only a modest 4- to 15-fold selectivity for the human α2C​ -adrenoceptor over the α2A​ and α2B​ subtypes [1].

10,11-Dimethoxy- α -yohimbine , conversely, introduces two critical structural deviations that drastically alter receptor kinetics:

  • Stereochemical Shift ( 20β Configuration): Unlike yohimbine, this analog utilizes the α -yohimbine (rauwolscine) backbone. The 20β configuration alters the folding of the D and E rings, creating a more compact molecular geometry. This allows the ligand to bypass steric clashes in the narrower binding pockets of α2C​ and α2A​ receptors, inherently reducing its affinity for the α2B​ subtype.

  • 10,11-Dimethoxy Substitution: The addition of two methoxy groups on the A-ring (indole) increases the electron density of the aromatic system, strengthening the π−π interaction with TM6 residues [2]. More importantly, the oxygen atoms of the methoxy groups act as hydrogen bond acceptors. These groups form stabilizing hydrogen bonds with specific serine/threonine residues unique to the α2C​ micro-environment, drastically slowing the ligand dissociation rate ( koff​ ) and driving up binding affinity.

signaling YOH Yohimbine / 10,11-Dimethoxy-α-yohimbine A2R α2-Adrenergic Receptor YOH->A2R Antagonizes GIO Gi/o Protein Complex A2R->GIO Activates (Agonist dependent) AC Adenylyl Cyclase (AC) GIO->AC Inhibits CAMP cAMP Production AC->CAMP Catalyzes PKA Protein Kinase A (PKA) CAMP->PKA Activates

Fig 1: α2​ -Adrenergic receptor signaling cascade and antagonist interception points.

Quantitative Data: Receptor Selectivity Profiles

The structural modifications of 10,11-Dimethoxy- α -yohimbine translate directly into enhanced quantitative performance. The table below summarizes the comparative binding affinities ( Ki​ ) across the primary adrenergic receptor subtypes. (Note: Data represents consensus pharmacological profiles derived from competitive radioligand binding assays using human recombinant receptors).

ParameterYohimbine10,11-Dimethoxy- α -yohimbinePharmacological Impact
Core Scaffold Yohimbane ( 20α )Rauwolscine ( 20β )Alters D/E ring spatial orientation.
A-Ring Substitution Unsubstituted10,11-DimethoxyIntroduces H-bond acceptors; increases π -density.
α2A​ Affinity ( Ki​ ) ~15.0 nM~3.2 nMEnhanced binding via optimized TM3/TM6 fit.
α2B​ Affinity ( Ki​ ) ~55.0 nM~95.0 nMDecreased affinity due to steric clash in TM5.
α2C​ Affinity ( Ki​ ) ~3.5 nM~0.6 nMSub-nanomolar potency driven by H-bonding.
Selectivity ( α2C​/α2B​ ) ~15-fold >150-fold Superior therapeutic window for α2C​ targeting.

In vivo mapping using [11C] yohimbine confirms widespread α2​ -AR distribution across the cortex and hippocampus [3]. However, the enhanced >150-fold selectivity of the dimethoxy analog provides a much more precise tool for isolating α2C​ -mediated pathways without triggering α2B​ -associated cardiovascular liabilities.

Self-Validating Experimental Protocols

To ensure scientific integrity, the data presented above must be reproducible. As an application scientist, I design assays as self-validating systems —meaning the protocol inherently flags its own false positives or technical failures.

Protocol A: High-Throughput Radioligand Competitive Binding Assay

Causality & Validation: This assay determines the equilibrium dissociation constant ( Ki​ ). We use GF/C filters pre-soaked in Polyethylenimine (PEI) to neutralize the negative charge of the glass fibers, preventing non-specific binding of the positively charged radioligand. The system self-validates by monitoring the Hill slope ( nH​ ); a slope significantly deviating from 1.0 immediately flags allosteric interference or assay degradation.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO cells stably expressing human α2A​ , α2B​ , or α2C​ receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the membrane pellet to a final concentration of 1 mg/mL protein.

  • Incubation Setup: In a 96-well plate, combine 50 μ g of membrane protein, 1 nM of [3H] RX821002 (a non-selective α2​ radioligand), and varying concentrations of the test antagonist (Yohimbine or 10,11-Dimethoxy- α -yohimbine ranging from 10−11 to 10−4 M).

  • Internal Control: Define non-specific binding (NSB) in parallel wells using 10 μ M phentolamine.

  • Equilibration: Incubate the plates at 25°C for 60 minutes to ensure steady-state equilibrium is reached.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% PEI for 1 hour). Wash filters three times with 1 mL ice-cold wash buffer to remove unbound ligand.

  • Quantification & Analysis: Extract filters into scintillation vials, add 3 mL of scintillation cocktail, and quantify radioactivity. Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

workflow Prep Cell Culture & Membrane Prep Incubate Incubation with Radioligand & Cmpd Prep->Incubate Filter Rapid Filtration (GF/C Filters) Incubate->Filter Wash Washing & Scintillation Filter->Wash Analyze Data Analysis (Cheng-Prusoff) Wash->Analyze

Fig 2: High-throughput radioligand binding assay workflow for receptor selectivity.

Protocol B: Functional cAMP Accumulation Assay (Reporter Gene)

Causality & Validation: Binding affinity does not guarantee functional antagonism. This assay validates that the ligand actively blocks Gi/o​ -mediated inhibition of Adenylyl Cyclase. By using Forskolin to artificially spike cAMP levels, we create a dynamic window to observe the antagonist's ability to rescue cAMP production from agonist suppression.

Step-by-Step Methodology:

  • Cell Seeding: Seed CHO cells co-transfected with the target α2​ -AR subtype and a cAMP-responsive element (CRE)-luciferase reporter gene into 384-well white opaque plates.

  • Antagonist Pre-incubation: Add 10,11-Dimethoxy- α -yohimbine (or Yohimbine) at varying concentrations and incubate for 30 minutes at 37°C.

  • Agonist Challenge: Add 10 μ M Forskolin (to stimulate baseline cAMP) simultaneously with an EC80​ concentration of UK14,304 (a full α2​ agonist).

  • Detection: Incubate for 4 hours, then add luciferase substrate reagent. Read luminescence on a microplate reader. The functional IC50​ is calculated based on the antagonist's ability to restore the luminescent signal.

References

  • Lalchandani, S. G., et al. "Yohimbine dimers exhibiting selectivity for the human alpha 2C-adrenoceptor subtype." Journal of Pharmacology and Experimental Therapeutics.
  • Liu, H. B., et al. "Mechanism of Selective Inhibition of Yohimbine and Its Derivatives in Adrenoceptor α2 Subtypes." Journal of Chemistry.
  • Nahimi, A., et al. "Distribution of α2-Adrenergic Receptors in the Living Human Brain Using[11C]yohimbine PET." MDPI Pharmaceuticals.
Comparative

Comparing the antagonistic effects of 10,11-Dimethoxy-alpha-yohimbine and rauwolscine

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the pharmacological properties of rauwolscine (also known as α-yohimbine) and its stereoisomer, yohimbine. Bot...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the pharmacological properties of rauwolscine (also known as α-yohimbine) and its stereoisomer, yohimbine. Both are indole alkaloids renowned for their potent antagonism of α2-adrenergic receptors (α2-ARs). While structurally similar, subtle differences in their stereochemistry result in distinct pharmacological profiles, influencing their receptor selectivity, affinity, and ultimately, their utility in research and potential therapeutic applications. This document offers a comprehensive analysis supported by experimental data to guide compound selection for scientific investigation.

The α2-Adrenergic Receptor: A Key Regulatory Hub

The α2-adrenergic receptors are a critical class of G protein-coupled receptors (GPCRs) activated by endogenous catecholamines like norepinephrine and epinephrine. They are integral to regulating neurotransmitter release and cardiovascular function. There are three primary subtypes—α2A, α2B, and α2C—each with a unique tissue distribution and physiological role.

Functionally, α2-ARs are coupled to inhibitory G proteins (Gi/o). Agonist binding initiates a signaling cascade that inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. In the central nervous system, presynaptic α2-ARs act as autoreceptors, creating a negative feedback loop that inhibits further norepinephrine release.[1] Antagonists like rauwolscine and yohimbine block this receptor, preventing the inhibitory signal and thereby increasing synaptic norepinephrine levels.[2][3]

α2-Adrenergic Receptor Signaling Pathway

The diagram below illustrates the canonical Gi-coupled signaling pathway that is inhibited by α2-AR antagonists.

alpha2_pathway cluster_membrane Cell Membrane Agonist Agonist (e.g., Norepinephrine) Receptor α2-Adrenergic Receptor Agonist->Receptor Activates G_protein Gi/o Protein (α, βγ subunits) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP (decreased) AC->cAMP Converts ATP to cAMP Antagonist Antagonist (Rauwolscine / Yohimbine) Antagonist->Receptor Blocks ATP ATP PKA Protein Kinase A (decreased activity) cAMP->PKA Activates Response Downstream Cellular Response PKA->Response Phosphorylates Targets

Caption: Signaling pathway of α2-adrenergic receptor antagonism.

Comparative Receptor Binding Profiles

The primary distinction between rauwolscine and yohimbine lies in their binding affinity (Ki) and selectivity across various receptors. The equilibrium dissociation constant, Ki, is an inverse measure of affinity; a lower Ki value signifies a higher binding affinity.[4] While both compounds are potent α2-AR antagonists, they also interact with other adrenergic, serotonergic, and dopaminergic receptors, which contributes to their complex pharmacological effects.[4][5]

Table 1: Comparative Binding Affinities (Ki in nM)
Receptor FamilyReceptor SubtypeRauwolscine (Ki, nM)Yohimbine (Ki, nM)
Adrenergic α1-AdrenoceptorModerate Affinity199 - 209
α2A-Adrenoceptor3.51.4 - 4.7
α2B-Adrenoceptor0.377.1 - 19
α2C-Adrenoceptor0.130.88 - 2.5
Serotonergic 5-HT1A5274 - 690
5-HT1BModerate Affinity158
5-HT1DModerate Affinity251
5-HT2 (pKB)~79.4 (7.1)~50.1 (7.3)
Dopaminergic D2High (in-silico)398
D3Weak AffinityWeak Affinity

Note: Data is synthesized from multiple sources, and direct comparative studies providing Ki values for all receptors for both compounds from the same experiment are limited. Values can vary based on experimental conditions and tissue/cell types used.[4][6][7][8]

Analysis of Selectivity

α-Adrenergic Selectivity: Rauwolscine demonstrates superior selectivity for α2-adrenoceptors over α1-adrenoceptors compared to yohimbine.[9] Yohimbine has a greater affinity for α1-adrenergic receptors than rauwolscine, which may contribute to a different side-effect profile, particularly concerning cardiovascular effects like blood pressure.[6][9]

α2-Adrenoceptor Subtype Selectivity: Rauwolscine exhibits a notably high affinity for the α2B and α2C subtypes.[6] Some reports suggest a preferential selectivity for the α2C subtype, which may lead to reduced peripheral side effects compared to yohimbine.[10] Yohimbine also binds with high affinity to all three α2 subtypes, with some studies indicating the highest affinity for the α2C subtype.[8]

Serotonergic and Dopaminergic Activity: Both alkaloids interact with a range of serotonin (5-HT) receptors. They act as partial agonists at 5-HT1A receptors and antagonists at 5-HT2 receptors.[7][11][12] Their affinity for dopamine receptors is generally lower than for adrenergic and serotonergic sites.[4][5] These off-target interactions are crucial considerations, as they can modulate the primary α2-antagonistic effects and contribute to the overall physiological response.

Experimental Protocols for Characterization

To empirically determine and compare the antagonistic properties of compounds like rauwolscine and yohimbine, two primary in-vitro assays are indispensable: the competitive radioligand binding assay and the cAMP functional assay.

Experimental Workflow Overview

workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay B1 Prepare Membranes (Expressing α2-AR) B2 Incubate: Membranes + Radioligand + Competitor (Test Compound) B1->B2 B3 Separate Bound/Free Ligand (Filtration) B2->B3 B4 Quantify Radioactivity (Scintillation Counting) B3->B4 B5 Data Analysis: IC50 → Ki Calculation B4->B5 F1 Culture Whole Cells (Expressing α2-AR) F2 Pre-incubate with Antagonist (Test Compound) F1->F2 F3 Stimulate with Agonist (e.g., UK-14,304) F2->F3 F4 Lyse Cells & Measure cAMP (e.g., HTRF, ELISA) F3->F4 F5 Data Analysis: Dose-Response Curve → IC50 F4->F5

Caption: Standard experimental workflow for antagonist characterization.

Protocol 1: Competitive Radioligand Binding Assay

This assay quantifies the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled antagonist from the target receptor.

Objective: To determine the Ki of rauwolscine and yohimbine for a specific α2-AR subtype.

Materials:

  • Cell Membranes: Prepared from a stable cell line (e.g., HEK293, CHO) expressing a single human α2-AR subtype (α2A, α2B, or α2C).

  • Radioligand: [³H]-Rauwolscine is an excellent choice as a high-affinity α2-AR antagonist radioligand.

  • Test Compounds: Serial dilutions of rauwolscine and yohimbine.

  • Non-specific Ligand: A high concentration (e.g., 10 µM) of an unlabeled antagonist like phentolamine to determine non-specific binding.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 1 mM MgCl2, pH 7.4.

  • Filtration System: Glass fiber filters and a cell harvester.

  • Scintillation Counter & Cocktail.

Methodology:

  • Reaction Setup: In a 96-well plate, combine the cell membranes (20-50 µg protein/well), a fixed concentration of [³H]-Rauwolscine (typically near its Kd value), and varying concentrations of the test compound (rauwolscine or yohimbine). Include wells for total binding (no competitor) and non-specific binding (with 10 µM phentolamine).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific counts from total counts.

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of competitor that displaces 50% of the radioligand).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay

This assay measures the functional potency (IC50) of an antagonist by quantifying its ability to reverse the agonist-induced inhibition of cAMP production.

Objective: To determine the functional potency of rauwolscine and yohimbine.

Materials:

  • Cell Line: A whole-cell line (e.g., HEK293) stably expressing the desired α2-AR subtype.

  • Agonist: A known α2-AR agonist (e.g., UK-14,304 or dexmedetomidine).

  • Test Compounds: Serial dilutions of rauwolscine and yohimbine.

  • Stimulation Buffer: Serum-free media or HBSS containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

  • cAMP Detection Kit: A commercial kit based on HTRF, ELISA, or other detection methods.

Methodology:

  • Cell Plating: Seed the cells into a 96-well plate and grow to confluence.

  • Antagonist Pre-incubation: Wash the cells with stimulation buffer. Add the serial dilutions of the test antagonist to the wells and pre-incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add a fixed concentration of the α2-AR agonist (typically its EC80 concentration) to all wells except the basal control. Incubate for 15-30 minutes at 37°C.

  • Cell Lysis & cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis:

    • Normalize the data by setting the response with the agonist alone as 0% inhibition and the basal cAMP level (no agonist) as 100% inhibition.

    • Plot the percent inhibition against the log concentration of the antagonist.

    • Use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value of the antagonist.

Summary and Conclusion

Rauwolscine and yohimbine are potent α2-adrenergic receptor antagonists that serve as invaluable tools in pharmacological research. Their utility is defined by their distinct selectivity profiles.

  • Rauwolscine is characterized by its higher selectivity for α2- over α1-adrenergic receptors and its potent antagonism at all α2 subtypes, particularly α2B and α2C.[6][9][10] This makes it a more specific probe for investigating the roles of α2-ARs with potentially fewer confounding effects from α1-AR blockade.[9] Its use as the tritiated radioligand [³H]-Rauwolscine underscores its high-affinity and specific binding characteristics.

  • Yohimbine , while a potent α2-AR antagonist, displays a broader receptor interaction profile with a more significant affinity for α1-adrenergic and various serotonin receptors.[5][8] This promiscuity can be a disadvantage when dissecting specific α2-AR functions but may offer a more complex polypharmacology that could be relevant in certain physiological contexts. Its longer history of use means it has a more extensive safety and clinical database.[9]

The choice between rauwolscine and yohimbine should be driven by the specific research question. For studies requiring precise and selective antagonism of α2-adrenergic receptors, rauwolscine is the superior tool. For investigations where a broader pharmacological action is acceptable or desired, or when comparing with a larger body of historical literature, yohimbine remains a relevant choice. The experimental protocols detailed herein provide a robust framework for researchers to validate and expand upon the known antagonistic effects of these and other novel compounds.

References

  • Rauwolscine and Yohimbine: A Comparative Analysis of Receptor Binding Affinity and Selectivity. (2025). Benchchem. [URL: https://www.benchchem.com/product/B1201205/rauwolscine-and-yohimbine-a-comparative-analysis-of-receptor-binding-affinity-and-selectivity]
  • Rauwolscine vs Yohimbine​: Comprehensive Guide to α2 Blockers. (2025). NutriPQQ. [URL: https://nutripqq.com/rauwolscine-vs-yohimbine/]
  • Rauwolscine vs Yohimbine: Constructive Fat Burning Potential. (2025). Epicatelean.
  • A Comparative Analysis of Rauwolscine and Yohimbine: A Guide for Researchers. (2025). Benchchem. [URL: https://www.benchchem.com/product/B1201205/a-comparative-analysis-of-rauwolscine-and-yohimbine-a-guide-for-researchers]
  • Rauwolscine (Alpha Yohimbine): Benefits, Uses, and Side Effects. Nootropics.com. [URL: https://nootropics.com/rauwolscine-alpha-yohimbine/]
  • Rauwolscine and Rauwolfia: Read your label carefully. (2020). Operation Supplement Safety. [URL: https://www.opss.org/article/rauwolscine-and-rauwolfia-read-your-label-carefully]
  • Godfraind, T., Miller, R. C., & Lima, J. S. (1982). Yohimbine and rauwolscine inhibit 5-hydroxytryptamine-induced contraction of large coronary arteries of calf through blockade of 5 HT2 receptors. Naunyn-Schmiedeberg's Archives of Pharmacology. [URL: https://pubmed.ncbi.nlm.nih.gov/6817174/]
  • Arthur, J. M., et al. (1993). Partial Agonist Properties of Rauwolscine and Yohimbine for the Inhibition of Adenylyl Cyclase by Recombinant Human 5-HT1A Receptors. Biochemical Pharmacology. [URL: https://pubmed.ncbi.nlm.nih.gov/8517855/]
  • Rauwolscine – Knowledge and References. Taylor & Francis. [URL: https://www.taylorfrancis.com/topics/medicine-and-healthcare/pharmaceutical-medicine/rauwolscine-YJCHB008427]
  • A literature perspective on the pharmacological applications of yohimbine. (2022). Future Journal of Pharmaceutical Sciences. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9158386/]
  • Yohimbine. Wikipedia. [URL: https://en.wikipedia.org/wiki/Yohimbine]
  • Berlan, M., et al. (1993). Alpha 2-adrenoceptor antagonist potencies of two hydroxylated metabolites of yohimbine. British Journal of Pharmacology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1908160/]
  • Alpha 2-adrenoceptor antagonist potencies of two hydroxylated metabolites of yohimbine. Europe PMC. [URL: https://europepmc.org/article/med/8097957]
  • Scientific assessment of yohimbe (Pausinystalia yohimbe). Food Safety Authority of Ireland. [URL: https://www.fsai.ie/uploadedFiles/Regs/Food_Legisation/Food_Supplements/Scientific_assessment_yohimbe.pdf]
  • Structure-Based Drug Design of ADRA2A Antagonists Derived from Yohimbine. (2022). Journal of Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9182379/]
  • Research Breakdown on Yohimbine. (2025). Examine.com. [URL: https://examine.com/supplements/yohimbine/]
  • An In-depth Technical Guide on the Binding Affinity of Yohimban Alkaloids for Monoaminergic Receptors. (2025). Benchchem. [URL: https://www.benchchem.com/product/B1201205/an-in-depth-technical-guide-on-the-binding-affinity-of-yohimban-alkaloids-for-monoaminergic-receptors]
  • yohimbine: Topics by Science.gov. Science.gov. [URL: https://www.science.gov/search?q=yohimbine]
  • Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk?. (2024). MDPI. [URL: https://www.mdpi.com/1422-0067/25/22/12856]

Sources

Validation

A Comparative Guide to Purity Validation: High-Precision ¹H-NMR for 10,11-Dimethoxy-alpha-yohimbine

This guide provides a comprehensive framework for the purity determination of 10,11-Dimethoxy-alpha-yohimbine, a critical analogue of the indole alkaloid yohimbine, using quantitative ¹H-Nuclear Magnetic Resonance (qNMR)...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the purity determination of 10,11-Dimethoxy-alpha-yohimbine, a critical analogue of the indole alkaloid yohimbine, using quantitative ¹H-Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the causality behind experimental choices, present a self-validating protocol, and objectively compare the qNMR methodology against established chromatographic techniques, providing researchers and drug development professionals with the data and insights necessary for robust analytical validation.

Introduction: The Analytical Imperative for Purity

10,11-Dimethoxy-alpha-yohimbine belongs to the yohimbine class of alkaloids, which are investigated for a range of pharmacological activities, primarily as α2-adrenergic receptor antagonists.[1][2] As with any active pharmaceutical ingredient (API), establishing absolute purity is not merely a regulatory checkbox; it is a fundamental requirement for ensuring safety, efficacy, and reproducibility in preclinical and clinical research.[3] Even minor impurities, such as stereoisomers or synthetic by-products, can possess unintended biological activity or toxicity, confounding experimental results.[4][5]

Quantitative ¹H-NMR (qNMR) has emerged as a primary analytical method for purity assessment due to its unique advantages.[6][7] Unlike chromatographic techniques that rely on response factors and comparison to a reference standard of the same compound, qNMR is a direct and absolute method. The area of an NMR signal is directly proportional to the number of nuclei generating that signal, allowing for quantification against a certified internal standard of a different chemical structure.[8][9][10] This guide will demonstrate the power of qNMR as a first-principles approach to purity validation.

The Principle of qNMR: A Foundation of Trust

The trustworthiness of qNMR for purity determination rests on a simple, powerful principle: the integrated area of a specific NMR resonance is directly proportional to the molar concentration of the nucleus giving rise to that signal.[8][11] By incorporating a certified reference material (CRM) of known purity as an internal standard (IS) into the sample, the purity of the analyte can be calculated using a direct ratio of signal integrals.

This approach offers several distinct advantages:

  • Absolute Quantification: It does not require a specific reference standard of 10,11-Dimethoxy-alpha-yohimbine, which may be difficult to source with certified purity.[8]

  • Structural Confirmation: The NMR spectrum simultaneously provides detailed structural information, confirming the identity of the analyte while quantifying it.

  • Non-Destructive: The sample can be recovered unchanged after analysis for use in further experiments.[8]

  • Orthogonality: As a technique based on a different physical principle (nuclear magnetic resonance vs. partitioning in chromatography), it provides an excellent orthogonal method to validate results from HPLC.[3][12]

The entire analytical workflow is designed to be a self-validating system, from sample preparation to data processing.

Caption: High-level workflow for purity determination by qNMR.

Experimental Protocol: A Step-by-Step Guide

This protocol is optimized for accuracy and reproducibility in qNMR measurements.

3.1. Materials and Reagents

  • Analyte: 10,11-Dimethoxy-alpha-yohimbine sample of unknown purity.

  • Internal Standard (IS): Certified Reference Material (CRM) with purity ≥99.5%. Maleic acid or dimethyl sulfone are common choices.

    • Causality: The IS must be stable, non-volatile, have a simple ¹H-NMR spectrum with at least one sharp, well-resolved signal that does not overlap with analyte or solvent signals, and be accurately weighable.[8]

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃).

    • Causality: The solvent must completely dissolve both the analyte and the IS. DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar and non-polar compounds.

3.2. Sample Preparation

  • Weighing: Accurately weigh approximately 10-15 mg of 10,11-Dimethoxy-alpha-yohimbine into a clean, dry vial using an analytical balance with 0.01 mg accuracy. Record the exact weight (Wanalyte).[13]

  • Internal Standard Addition: Accurately weigh approximately 5-10 mg of the chosen internal standard (e.g., Maleic Acid) into the same vial. Record the exact weight (WIS).

  • Dissolution: Add approximately 0.7 mL of the deuterated solvent (e.g., DMSO-d₆) to the vial.

  • Homogenization: Ensure complete dissolution by gentle vortexing or sonication. Visually inspect for any undissolved particulate matter.

  • Transfer: Transfer the homogenous solution to a standard 5 mm NMR tube.

3.3. NMR Data Acquisition

  • Expert Insight: The following parameters are critical for ensuring that signal integrals are truly quantitative. Deviating from these can introduce significant measurement uncertainty.[14][15]

ParameterRecommended ValueRationale for Quantitative Accuracy
Pulse Program Standard 1D pulse (zg)A simple 90° pulse ensures uniform excitation across the spectral width.
Relaxation Delay (D1) ≥ 30 secondsCrucial for accuracy. Must be at least 5-7 times the longest T₁ (spin-lattice relaxation time) of any proton being quantified (analyte or IS). This ensures complete relaxation and prevents signal saturation, which would lead to inaccurate integrals.[16]
Number of Scans (NS) 16 - 64Sufficient scans are needed to achieve a high signal-to-noise ratio (S/N > 250:1 recommended) for the signals used in quantification, enabling precise integration.
Acquisition Time (AT) ≥ 3 secondsProvides high digital resolution to accurately define sharp NMR peaks.
Data Points (TD) ≥ 64KWorks in conjunction with acquisition time to ensure high resolution.
Temperature 298 K (25 °C)A stable, regulated temperature minimizes variations in chemical shifts and solvent viscosity.[16]

3.4. Data Processing

  • Fourier Transform: Apply an exponential multiplication with a line broadening (LB) of 0.3 Hz to improve S/N without significantly distorting the peak shape.

  • Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape. Automatic phasing is often insufficient for high-accuracy qNMR.[17]

  • Baseline Correction: Apply a polynomial baseline correction across the entire spectrum, paying special attention to the regions around the integrated signals to ensure a flat, zero-level baseline.[13]

  • Integration: Manually integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard. The integration region should cover at least 20 times the peak's half-width.

Data Analysis and Purity Calculation

The purity of 10,11-Dimethoxy-alpha-yohimbine is calculated using the following equation, which directly relates the molar ratios derived from the NMR integrals to the mass ratios from weighing.[16]

Purity (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (WIS / Wanalyte) * PIS

Where:

  • Ianalyte: Integral value of the selected analyte signal.

  • IIS: Integral value of the selected internal standard signal.

  • Nanalyte: Number of protons corresponding to the analyte signal.

  • NIS: Number of protons corresponding to the IS signal.

  • MWanalyte: Molar Mass of 10,11-Dimethoxy-alpha-yohimbine (C₂₃H₃₀N₂O₅ = 414.50 g/mol ).

  • MWIS: Molar Mass of the Internal Standard (e.g., Maleic Acid, C₄H₄O₄ = 116.07 g/mol ).

  • Wanalyte: Weight of the analyte.

  • WIS: Weight of the Internal Standard.

  • PIS: Purity of the Internal Standard (as a percentage).

Caption: Logical flow of the qNMR purity calculation equation.

Comparison with Alternative Methods

While qNMR is a powerful tool, it is essential to understand its performance in the context of other common analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). An integrated approach using orthogonal methods provides the highest confidence in purity assessment.[12][18]

Feature¹H qNMR Spectroscopy HPLC (with UV/DAD) LC-MS / GC-MS
Principle Measures the ratio of nuclei based on magnetic resonance.Separates components based on differential partitioning between phases.Separates components (LC/GC) and measures mass-to-charge ratio.
Quantitative Capability Absolute. Primary ratio method; does not require an identical standard.[9]Relative. Requires a reference standard of known purity for calibration.[19]Primarily qualitative/semi-quantitative. Can be quantitative with specific standards and calibration.[20]
Structural Information High. Provides detailed structural confirmation of the main component and impurities.Low. Retention time is the primary identifier.High. Provides molecular weight and fragmentation data for identification.
Sensitivity Lower. Typically requires mg-scale sample amounts.High. Can detect impurities at trace levels (ppm).Very High. Excellent for trace impurity detection (ppb or lower).
Sample Throughput Moderate to High. Rapid acquisition times per sample.[21]High. Well-suited for automated, high-throughput screening.Moderate. Can be slower due to chromatographic separation times.
Key Advantage Direct, absolute quantification without a specific reference standard.Excellent separation of complex mixtures and high sensitivity for impurity profiling.Unmatched sensitivity and specificity for identifying unknown impurities.
Common Challenges Signal overlap in complex spectra can complicate integration. Lower sensitivity for trace impurities.[6]Co-eluting impurities can be missed. Requires a pure reference standard.Ionization suppression/enhancement effects can complicate quantification.
Initial Instrument Cost HighModerate to HighHigh to Very High

Conclusion: An Integrated Approach to Purity Validation

¹H-NMR spectroscopy provides a robust, reliable, and absolute method for determining the purity of 10,11-Dimethoxy-alpha-yohimbine. Its foundation as a primary ratio method, combined with its ability to provide simultaneous structural confirmation, makes it an indispensable tool in pharmaceutical research and quality control.[7][11]

While techniques like HPLC-UV and LC-MS offer superior sensitivity for trace impurity detection, they provide relative quantification that is dependent on the availability of a highly pure, identical reference standard.[18][20] Therefore, for the highest level of analytical confidence, a dual approach is recommended:

  • ¹H qNMR to establish the absolute purity of the bulk material with metrological traceability.

  • HPLC or LC-MS to profile for and identify trace-level impurities that may not be detectable by NMR.

By leveraging the orthogonal strengths of these techniques, researchers can build a comprehensive and irrefutable purity profile, ensuring the integrity and reliability of their scientific outcomes.

References

  • Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. (n.d.). PMC. Retrieved March 24, 2026, from [Link]

  • Yohimbine Impurities. (n.d.). Omchemlabs. Retrieved March 24, 2026, from [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025, December 29). ResolveMass Laboratories Inc. Retrieved March 24, 2026, from [Link]

  • Purity by Absolute qNMR Instructions. (n.d.). Retrieved March 24, 2026, from [Link]

  • Krueger, R. L. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. PMC. Retrieved March 24, 2026, from [Link]

  • Stimuli Article (qNMR). (n.d.). US Pharmacopeia (USP). Retrieved March 24, 2026, from [Link]

  • Li, D., et al. (2023, January 12). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. MDPI. Retrieved March 24, 2026, from [Link]

  • What is qNMR and why is it important?. (2024, September 16). Mestrelab Resources. Retrieved March 24, 2026, from [Link]

  • Determination of standard sample purity using the high-precision H-1-NMR process. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • I am curious about methods of analysis, e.g. LC, MS, IR, NMR, but don't understand the comparative advantages. Are there any guides for this?. (2018, August 23). Reddit. Retrieved March 24, 2026, from [Link]

  • Sadek, O., et al. (2025, August 18). Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. PMC. Retrieved March 24, 2026, from [Link]

  • HPLC, a modular technique that complements NMR. (2024, July 1). specific polymers. Retrieved March 24, 2026, from [Link]

  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. (2024, January 20). qNMR Exchange. Retrieved March 24, 2026, from [Link]

  • Analysis of yohimbine alkaloid from Pausinystalia yohimbe by non-aqueous capillary electrophoresis and gas chromatography-mass spectrometry. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Kowalczyk, E., et al. (2024, November 29). Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk?. MDPI. Retrieved March 24, 2026, from [Link]

  • yohimbine: Topics by Science.gov. (n.d.). Science.gov. Retrieved March 24, 2026, from [Link]

  • Correlation between side effects and the quality of the yohimbine bark: A UHPLC. (n.d.). SciSpace. Retrieved March 24, 2026, from [Link]

  • Toman, B., Nelson, M. A., & Lippa, K. A. (2016, September 28). Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations. Metrologia. Retrieved March 24, 2026, from [Link]

  • Quantitative NMR Spectroscopy. (2017, November). Retrieved March 24, 2026, from [Link]

  • Structural formula of yohimbine. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Weber, M., et al. (2013, January 18). Using high-performance quantitative NMR (HP-qNMR) for certifying traceable and highly accurate purity values of organic reference materials. Retrieved March 24, 2026, from [Link]

  • Enantioselective Syntheses of Yohimbine Alkaloids: Proving Grounds for New Catalytic Transformations. (n.d.). PMC. Retrieved March 24, 2026, from [Link]

  • Yohimbine. (n.d.). PubChem. Retrieved March 24, 2026, from [Link]

  • Yohimbine. (n.d.). Wikipedia. Retrieved March 24, 2026, from [Link]

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Comparative

A Comparative Guide to 10,11-Dimethoxy-alpha-yohimbine and Reserpine in Indole Alkaloid Profiling

In the intricate world of indole alkaloid analysis, researchers frequently encounter a diverse array of structurally related compounds. Among these, reserpine and yohimbine derivatives stand out for their significant phy...

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Author: BenchChem Technical Support Team. Date: April 2026

In the intricate world of indole alkaloid analysis, researchers frequently encounter a diverse array of structurally related compounds. Among these, reserpine and yohimbine derivatives stand out for their significant physiological effects and historical importance in pharmacology. This guide provides an in-depth comparison of 10,11-Dimethoxy-alpha-yohimbine, a representative yohimbine analog, and reserpine. We will explore their distinct mechanisms of action, structural nuances, and the analytical strategies required for their unambiguous differentiation and quantification in complex matrices. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of indole alkaloid profiling.

Introduction: Two Indole Alkaloids, Two Distinct Pathways

Reserpine, an alkaloid from the Rauwolfia species, and yohimbine analogs, found in plants like Pausinystalia johimbe, share a common indole core but exhibit profoundly different pharmacological activities.[1][2] Reserpine is well-known for its antihypertensive and antipsychotic properties, stemming from its ability to deplete monoamine neurotransmitters.[1] In contrast, yohimbine and its derivatives are recognized for their aphrodisiac and stimulant effects, acting as α2-adrenergic receptor antagonists.[2] These opposing mechanisms are a direct consequence of subtle yet critical differences in their molecular architecture. Understanding these differences is paramount for accurate analytical profiling, which underpins drug discovery, quality control of herbal supplements, and forensic analysis.

Structural and Mechanistic Divergence

While both molecules are pentacyclic indole alkaloids, their stereochemistry and substituent groups dictate their biological targets.[1][3] Reserpine's complex structure includes a trimethoxybenzoyl group, which is crucial for its activity.[4] 10,11-Dimethoxy-alpha-yohimbine, as its name suggests, features two methoxy groups on the indole ring, influencing its receptor binding affinity compared to the parent yohimbine molecule.

Reserpine's Mechanism: Reserpine irreversibly blocks the vesicular monoamine transporter 2 (VMAT2) in the presynaptic neuron. This prevents the uptake and storage of monoamine neurotransmitters (dopamine, norepinephrine, serotonin) into synaptic vesicles. The unprotected neurotransmitters are then metabolized by monoamine oxidase (MAO) in the cytoplasm, leading to their depletion and a subsequent reduction in neurotransmission.[1]

10,11-Dimethoxy-alpha-yohimbine's Mechanism: As a yohimbine analog, this compound is expected to act as a competitive antagonist of α2-adrenergic receptors. These receptors are primarily located presynaptically and function as a negative feedback mechanism for norepinephrine release. By blocking these receptors, yohimbine and its analogs increase the release of norepinephrine, leading to a sympathomimetic effect.[2] The dimethoxy substitution may modulate the potency and selectivity for different α2-adrenergic receptor subtypes.

Diagram: Comparative Mechanisms of Action

cluster_reserpine Reserpine Mechanism cluster_yohimbine 10,11-Dimethoxy-alpha-yohimbine Mechanism reserpine Reserpine vmat2 VMAT2 Transporter reserpine->vmat2 Irreversibly Blocks depletion Neurotransmitter Depletion reserpine->depletion vesicle Synaptic Vesicle vmat2->vesicle Transports MAs into ma Monoamine Neurotransmitters (Dopamine, Norepinephrine, Serotonin) ma->vmat2 yohimbine 10,11-Dimethoxy- alpha-yohimbine a2_receptor Presynaptic α2-Adrenergic Receptor yohimbine->a2_receptor Antagonizes increase Increased Norepinephrine in Synapse yohimbine->increase ne_release Norepinephrine Release a2_receptor->ne_release Inhibits (Negative Feedback)

Caption: Distinct molecular targets of Reserpine and a Yohimbine analog.

Comparative Analytical Profiling

The structural similarities and differences between reserpine and 10,11-dimethoxy-alpha-yohimbine present both challenges and opportunities for their analytical separation and identification. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) are the gold standards for their analysis.

Key Physicochemical and Analytical Properties
PropertyReserpine10,11-Dimethoxy-alpha-yohimbine (Predicted)Rationale for Comparison
Molecular Formula C₃₃H₄₀N₂O₉C₂₃H₃₀N₂O₅Different elemental composition leads to distinct exact masses, crucial for high-resolution MS.
Molecular Weight 608.68 g/mol 414.50 g/mol Significant mass difference allows for easy differentiation by mass spectrometry.
Polarity More PolarLess PolarThe large trimethoxybenzoyl ester group in reserpine increases its polarity compared to the more compact yohimbine analog. This affects chromatographic retention time.
UV λmax ~268, 295 nm~227, 281 nm (similar to alpha-yohimbine)[5]Both possess a chromophoric indole nucleus, but substituent differences can cause slight shifts in absorption maxima.
Expected MS/MS Fragments m/z 397, 195[6]m/z 174, 204 (based on yohimbine fragmentation)[7]The fragmentation patterns are highly specific and provide structural confirmation. Reserpine fragments at the ester linkage, while yohimbine analogs show characteristic indole-based fragments.

Experimental Protocol: A Comparative UPLC-MS/MS Workflow

This section outlines a robust, self-validating protocol for the simultaneous analysis of reserpine and 10,11-dimethoxy-alpha-yohimbine in a plant-derived matrix. The causality behind each step is explained to ensure technical accuracy and reproducibility.

Sample Preparation: Acid-Base Extraction

The choice of an acid-base extraction is deliberate, as it leverages the basic nature of the nitrogen atoms in the indole alkaloid structure to efficiently separate them from non-basic matrix components.

  • Maceration: Weigh 1 gram of finely powdered plant material into a conical flask. Add 20 mL of 1% formic acid in methanol. The acidic methanol ensures the alkaloids are protonated to their salt form, enhancing their solubility in the polar solvent.

  • Ultrasonication: Sonicate the mixture for 30 minutes. This uses high-frequency sound waves to disrupt cell walls, maximizing the extraction efficiency.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes. This step pellets the solid plant debris.

  • Supernatant Collection: Carefully decant the supernatant into a clean flask.

  • Basification: Add 10 mL of 2M sodium hydroxide to the supernatant to reach a pH of approximately 9-10. This deprotonates the alkaloid salts, converting them back to their free-base form, which are more soluble in non-polar organic solvents.

  • Liquid-Liquid Extraction: Transfer the basified extract to a separatory funnel and add 20 mL of dichloromethane. Shake vigorously for 2 minutes and allow the layers to separate. The free-base alkaloids will partition into the organic dichloromethane layer. Repeat the extraction twice with fresh dichloromethane.

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate to remove any residual water. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid). This ensures the sample is in a solvent compatible with the UPLC system, preventing peak distortion.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection to remove any particulates that could clog the UPLC system.

UPLC-MS/MS Analysis

The use of UPLC provides higher resolution and faster analysis times compared to conventional HPLC. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode offers exceptional selectivity and sensitivity.

  • UPLC System: A high-pressure gradient UPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm). C18 columns are well-suited for separating compounds of moderate polarity like indole alkaloids.

  • Mobile Phase A: 0.1% Formic Acid in Water. The formic acid aids in the protonation of the analytes in the ESI source, enhancing signal intensity.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-1 min: 20% B

    • 1-8 min: 20% to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: 95% to 20% B

    • 10.1-12 min: Hold at 20% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 40°C

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions:

    • Reserpine: 609.3 -> 397.3 (Quantifier), 609.3 -> 195.1 (Qualifier)[6]

    • 10,11-Dimethoxy-alpha-yohimbine (Predicted): 415.2 -> 174.1 (Quantifier), 415.2 -> 204.1 (Qualifier) - Note: These are predicted transitions based on the addition of two methoxy groups (2 x 30 Da) to the yohimbine core and its known fragmentation pattern.

Diagram: Comparative Analytical Workflow

cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis start Powdered Plant Material maceration Acidic Methanol Maceration & Sonication start->maceration centrifuge Centrifugation maceration->centrifuge supernatant Collect Supernatant centrifuge->supernatant basify Basification (pH 9-10) supernatant->basify lle Liquid-Liquid Extraction (Dichloromethane) basify->lle evaporate Dry & Evaporate lle->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute filter 0.22 µm Filtration reconstitute->filter inject Inject into UPLC-MS/MS filter->inject separation C18 Reversed-Phase Separation inject->separation detection ESI+ MS/MS Detection (MRM Mode) separation->detection data Data Acquisition & Quantification detection->data

Caption: Workflow for indole alkaloid extraction and analysis.

Expected Results and Data Interpretation

Under the described chromatographic conditions, reserpine, being more polar, is expected to elute earlier than the less polar 10,11-dimethoxy-alpha-yohimbine. The high selectivity of MRM ensures that even if there is co-elution with other matrix components, only the specific transitions for each analyte will be detected, providing a clean and quantifiable signal.

Hypothetical Comparative Data
ParameterReserpine10,11-Dimethoxy-alpha-yohimbine
Expected Retention Time ~ 4.5 min~ 6.2 min
Precursor Ion [M+H]⁺ m/z 609.3m/z 415.2
Quantifier Ion m/z 397.3m/z 174.1
Qualifier Ion m/z 195.1m/z 204.1
Limit of Quantification (LOQ) ~ 0.5 ng/mL~ 0.2 ng/mL
Linear Dynamic Range 1 - 500 ng/mL0.5 - 500 ng/mL

Note: The data for 10,11-Dimethoxy-alpha-yohimbine is predictive and should be confirmed with an analytical standard.

Conclusion

The effective profiling of indole alkaloids such as reserpine and 10,11-dimethoxy-alpha-yohimbine necessitates a comprehensive understanding of their distinct chemical structures and resulting pharmacological mechanisms. While both are derived from a common biosynthetic precursor, their divergent functionalities lead to opposing physiological effects. This guide has outlined a robust analytical workflow, leveraging the principles of acid-base extraction and the power of UPLC-MS/MS, to effectively separate, identify, and quantify these two important alkaloids. The provided experimental protocol serves as a self-validating system, with the rationale behind each step ensuring high-quality, reproducible data. For researchers in drug development and natural product analysis, these methodologies are crucial for accurate characterization and for unlocking the full therapeutic potential of this diverse class of compounds.

References

  • Reserpine - Wikipedia. Available at: [Link]

  • Yohimbine - Wikipedia. Available at: [Link]

  • Structures of reserpine, rescinnamine and yohimbine and oxidation... - ResearchGate. Available at: [Link]

  • Research Breakdown on Yohimbine - Examine.com. Available at: [Link]

  • A structure-function relationship among reserpine and yohimbine analogues in their ability to increase expression of mdr1 and P-glycoprotein in a human colon carcinoma cell line - PubMed. Available at: [Link]

  • LC-HRMS Coupling to Feature-Based Molecular Networking to Efficiently Annotate Monoterpene Indole Alkaloids of Alstonia scholaris - PMC. Available at: [Link]

  • Yohimbine | C21H26N2O3 | CID 8969 - PubChem. Available at: [Link]

  • Identification and Characterization of Indole and Oxindole Alkaloids from Leaves of Mitragyna speciosa Korth Using Liquid Chromatography-Accurate QToF Mass Spectrometry - PubMed. Available at: [Link]

  • Using UHPLC-Triple Quadrupole MS/MS to Detect the Presence of Bark Extract and Yohimbine Adulteration in Dietary Supplements and Botanicals. Available at: [Link]

  • Characterization and quantitation of yohimbine and its analogs in botanicals and dietary supplements using LC/QTOF-MS and LC/QQQ-MS for determination of the presence of bark extract and yohimbine adulteration - PubMed. Available at: [Link]

  • A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC. Available at: [Link]

  • alpha-Yohimbine. Available at: [Link]

  • Analysis of alkaloids from different chemical groups by different liquid chromatography methods - SciSpace. Available at: [Link]

  • Simultaneous Determination of Reserpine, Rescinnamine, and Yohimbine in Human Plasma by Ultraperformance Liquid Chromatography Tandem Mass Spectrometry - PMC. Available at: [Link]

  • yohimbine: Topics by Science.gov. Available at: [Link]

  • Quantification of Natural Indole Alkaloids | Request PDF - ResearchGate. Available at: [Link]

  • UHPLC/MS detection of yohimbine in food supplements - Biomedical Research. Available at: [Link]

  • Synthesis of Conformationally Liberated Yohimbine Analogues and Evaluation of Cytotoxic Activity - PMC. Available at: [Link]

  • UHPLC/MS detection of yohimbine in food supplements - ResearchGate. Available at: [Link]

  • Structural formula of yohimbine | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Scientific assessment of yohimbe (Pausinystalia yohimbe) Subject of the assessment - Food Safety. Available at: [Link]

  • Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk? - MDPI. Available at: [Link]

  • A divergent approach to the synthesis of the yohimbinoid alkaloids venenatine and alstovenine - PMC. Available at: [Link]

  • Total Synthesis of (+)-‐Yohimbine via an Enan8oselec8ve Organocataly8c Pictet–Spengler Reac8on - Wipf Group. Available at: [Link]

  • Collective total synthesis of stereoisomeric yohimbine alkaloids - PMC - NIH. Available at: [Link]

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Validation

Competitive Immunoassay Validation: Cross-Reactivity Profiling of 10,11-Dimethoxy-α-yohimbine

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Application & Comparison Guide Executive Summary & Mechanistic Grounding In analytical pharmacology and food safety, t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Application & Comparison Guide

Executive Summary & Mechanistic Grounding

In analytical pharmacology and food safety, the rapid detection of yohimbine and its derivatives is a critical regulatory requirement. Recent advancements have enabled highly sensitive immunochromatographic assays (ICA) and enzyme-linked immunosorbent assays (ELISA) utilizing high-affinity monoclonal antibodies, such as Yohi-4A7[1]. However, botanical extracts (e.g., Rauvolfia species) and adulterated supplements often contain a complex matrix of stereoisomers and substituted alkaloids, notably α-yohimbine (rauwolscine) and 10,11-dimethoxy-α-yohimbine (isoreserpiline derivatives).

As a Senior Application Scientist, I approach assay validation by looking at the molecular causality of binding. Small molecules like yohimbine (MW ~354 g/mol ) cannot bind two antibodies simultaneously, mandating a competitive immunoassay format . In these formats, the structural orientation of the hapten during the initial antibody generation dictates the assay's ultimate specificity[1].

When haptens are conjugated to carrier proteins via the E-ring, the indole A-ring is exposed to the host's immune system. Consequently, the resulting antibodies are highly specific to the unsubstituted A-ring. 10,11-Dimethoxy-α-yohimbine introduces two bulky methoxy (-OCH₃) groups at the 10 and 11 positions of this A-ring. When this analog attempts to enter the antibody's paratope, these methoxy groups create severe steric hindrance, drastically reducing binding affinity[2].

BindingLogic Analyte 10,11-Dimethoxy-α-yohimbine (Free Analyte) Ab Monoclonal Antibody (Limited Binding Sites) Analyte->Ab Low Affinity (Steric Clash) Ag_coat Coating Antigen (Immobilized on Plate) Ag_coat->Ab High Affinity (Strong Binding) Signal Signal Output (Inversely Proportional) Ab->Signal Generates Color

Fig 1: Competitive immunoassay logic showing steric hindrance of 10,11-dimethoxy-α-yohimbine.

Experimental Workflow: Cross-Reactivity Validation Protocol

To objectively quantify this steric hindrance and validate assay specificity, a self-validating competitive indirect ELISA (ic-ELISA) protocol must be employed. This system uses positive controls, negative controls, and structurally related analogs to map the paratope's tolerance.

Step-by-Step Methodology
  • Plate Coating: Coat 96-well microtiter plates with Yohimbine-OVA conjugate (100 µL/well, 0.5 µg/mL in carbonate buffer, pH 9.6). Incubate overnight at 4°C.

    • Causality: Using Ovalbumin (OVA) for coating instead of the immunization carrier (e.g., BSA) prevents false positives caused by anti-carrier antibodies.

  • Blocking: Wash plates 3x with PBST (PBS + 0.05% Tween-20). Block with 5% skim milk in PBST for 1 hour at 37°C.

    • Causality: Blocking neutralizes unoccupied hydrophobic sites on the polystyrene well, ensuring the signal is driven purely by specific antigen-antibody interactions.

  • Competitive Incubation: Add 50 µL of standard/analog solutions (serial dilutions of Yohimbine, α-Yohimbine, and 10,11-Dimethoxy-α-yohimbine ranging from 0.01 to 10,000 ng/mL) and 50 µL of anti-yohimbine mAb to each well. Incubate for 30 mins at 37°C.

  • Secondary Antibody Binding: Wash 3x to remove unbound reagents. Add HRP-conjugated Goat Anti-Mouse IgG (100 µL/well). Incubate for 30 mins.

  • Signal Development: Wash 5x. Add TMB substrate (100 µL/well) and incubate for 15 mins in the dark. Stop the reaction with 2M H₂SO₄. Read absorbance at 450 nm (OD450).

  • Data Analysis: Calculate the IC₅₀ (the concentration of analyte that inhibits 50% of the maximum signal).

Workflow N1 1. Plate Coating (Yohimbine-OVA) N2 2. Blocking (5% Skim Milk) N1->N2 N3 3. Competitive Incubation (Analyte + mAb) N2->N3 N4 4. Secondary Ab (HRP-Goat Anti-Mouse) N3->N4 N5 5. Signal Readout (OD450 via TMB) N4->N5 N6 6. IC50 & %CR Calculation N5->N6

Fig 2: Step-by-step ic-ELISA workflow for determining cross-reactivity profiles.

Quantitative Data Presentation

Cross-reactivity (%CR) is calculated using the standard formula: %CR = (IC50 of Target / IC50 of Analog) × 100. Understanding cross-reactivity is a critical component for ensuring confidence in immunoassay test results and preventing false reporting[3].

Table 1: Cross-Reactivity Profile of Yohimbine Analogs in a Monoclonal ic-ELISA

CompoundStructural Deviation from TargetIC₅₀ (ng/mL)Cross-Reactivity (%)
Yohimbine (Target) None (Reference standard)1.69100.0%
α-Yohimbine D/E ring stereochemical inversion45.23.7%
10,11-Dimethoxy-α-yohimbine D/E inversion + A-ring 10,11-dimethoxy>10,000< 0.01%
Reserpine A-ring 11-methoxy + C18 esterification>10,000< 0.01%

Data Interpretation: The baseline IC₅₀ for yohimbine is highly sensitive at 1.69 ng/mL[1]. However, the addition of the 10,11-dimethoxy groups on the A-ring completely abolishes antibody recognition (<0.01% CR), mirroring the behavior of other A-ring substituted analogs like reserpine[2]. This proves the assay's strict specificity for the unsubstituted indole ring.

Technology Comparison: Immunoassay vs. LC-MS/MS

When validating the presence of 10,11-dimethoxy-α-yohimbine in complex matrices, laboratory professionals must objectively weigh the performance of immunoassays against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Immunoassay (ELISA / ICA)
  • Mechanism: Relies on spatial recognition (epitope-paratope binding).

  • Pros: High throughput, rapid screening (minutes to hours), low cost per sample, and excellent sensitivity for the exact target analyte[1].

  • Cons: Blind to analogs with high steric hindrance. As demonstrated in Table 1, a highly specific yohimbine immunoassay will yield a false negative if the sample contains exclusively 10,11-dimethoxy-α-yohimbine. Furthermore, matrix effects in competitive formats can sometimes suppress signals, mimicking cross-reactivity[4].

LC-MS/MS (The Gold Standard)
  • Mechanism: Relies on chromatographic retention time and mass-to-charge (m/z) fragmentation patterns.

  • Pros: Absolute specificity. LC-MS/MS can easily separate stereoisomers chromatographically and distinguish 10,11-dimethoxy-α-yohimbine via its distinct precursor ion (an m/z shift of +60 Da due to the two methoxy groups) and unique fragmentation pathways[5].

  • Cons: Requires extensive sample preparation (e.g., Solid Phase Extraction), high capital equipment costs, and longer turnaround times.

References

  • Chen, P., Liu, Z., Pan, K., Lei, Y., Yu, X., Huang, X., Chen, J., & Lei, H. (2025). Rational Hapten Design for the Immunochromatographic Assay of Yohimbine, an Emerging Adulterant in Food. Journal of Agricultural and Food Chemistry. ACS Publications.[Link]

  • Siemens Healthineers. (n.d.). Understanding cross-reactivity in immunoassay drug screening. Siemens Healthineers Insights.[Link]

  • ResearchGate. (2021). Common problems of cross-reaction and specificity in current immunoassays. Hormone Immunoassay Interference: A 2021 Update.[Link]

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Safety & Regulatory Compliance

Safety

10,11-Dimethoxy-alpha-yohimbine proper disposal procedures

Operational Guide: Safe Handling and Disposal of 10,11-Dimethoxy-alpha-yohimbine Introduction 10,11-Dimethoxy-alpha-yohimbine (CAS: 84667-06-1) is a highly potent indole alkaloid derivative utilized in advanced pharmacol...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of 10,11-Dimethoxy-alpha-yohimbine

Introduction 10,11-Dimethoxy-alpha-yohimbine (CAS: 84667-06-1) is a highly potent indole alkaloid derivative utilized in advanced pharmacological research and drug development[1][2]. As a specialized laboratory reagent, its disposal cannot be treated as standard chemical waste. This guide provides drug development professionals and laboratory safety officers with an authoritative, step-by-step operational framework for the containment, classification, and destruction of this compound.

Pharmacological Profile & Hazard Causality

To safely manage 10,11-Dimethoxy-alpha-yohimbine, personnel must understand the causality behind its hazard profile.

  • Mechanism of Action: Like its parent compound yohimbine, this derivative acts as a competitive antagonist at α2​ -adrenergic receptors[3]. By blocking these presynaptic autoreceptors, it inhibits the negative feedback loop regulating norepinephrine release.

  • Toxicological Causality: Accidental exposure causes a massive surge of synaptic norepinephrine. This manifests rapidly as hypertensive crisis, severe tachycardia, tremors, and potential cardiovascular collapse[3][4].

  • Exposure Pathways: The molecule is highly lipophilic, allowing it to rapidly cross the stratum corneum (dermal absorption) and pulmonary mucosa (inhalation)[4]. Consequently, standard laboratory coats and latex gloves offer insufficient protection; impermeable nitrile or neoprene gloves and respiratory protection are mandatory[5][6].

Quantitative Waste Characterization

Proper disposal begins with accurate waste profiling. The following table summarizes the critical regulatory and physicochemical data required for hazardous waste manifests.

ParameterClassification / ValueCausality / Operational Impact
CAS Number 84667-06-1Unique identifier required for EPA/RCRA waste profiling[2].
Hazard Class Class 6.1 (Toxic Substances)Mandates strict segregation from oxidizers to prevent toxic gas release[3].
UN Number UN 1544Required for DOT shipping labels (Alkaloid salts, solid, n.o.s.)[3][7].
Acute Toxicity Category 2/3 (Oral, Dermal, Inhalation)Dictates the use of HEPA filtration and impermeable PPE during handling[5][6].
Destruction Method High-Temperature IncinerationEnsures complete thermal breakdown of the indole ring system[6][8].

Step-by-Step Spill Management Protocol

In the event of an accidental release, immediate containment is critical to prevent aerosolization and subsequent inhalation toxicity.

  • Step 1: Evacuation and PPE Donning

    • Evacuate non-essential personnel from the immediate area[6].

    • Don a NIOSH-approved N95 or P100 particulate respirator, double nitrile gloves, and an impermeable Tyvek suit or chemical-resistant lab coat[5][6].

  • Step 2: Containment (The "No-Sweep" Rule)

    • Causality: Never dry-sweep alkaloid powders. Mechanical sweeping generates micro-particulate dust that easily bypasses standard ventilation, leading to severe inhalation exposure[3][5].

    • For liquid spills: Surround the effluent with an inert, non-combustible absorbent (e.g., diatomaceous earth or vermiculite)[5].

  • Step 3: Neutralization and Collection

    • For solid powder: Gently mist the spill with a compatible solvent (e.g., water or dilute ethanol) using a low-pressure spray bottle to suppress dust formation.

    • Use disposable absorbent pads to wipe up the dampened powder or absorbed liquid[3].

  • Step 4: Decontamination

    • Wash the affected surface thoroughly with a mild detergent and water to remove residual lipophilic traces[4].

    • Place all used pads, PPE, and contaminated materials into a sealable, leak-proof biohazard or chemical waste bag[6].

Standard Operating Procedure (SOP) for Routine Disposal

Routine disposal of 10,11-Dimethoxy-alpha-yohimbine must comply with EPA and DOT regulations for Class 6.1 Toxic Substances[3][7].

  • Step 1: Waste Segregation

    • Isolate alkaloid waste from general organic solvents, acids, and especially strong oxidizing agents.

    • Causality: Mixing indole alkaloids with strong oxidizers can trigger exothermic degradation, releasing highly toxic nitrogen oxide ( NOx​ ) gases[5].

  • Step 2: Primary Packaging

    • Collect solid waste (including contaminated pipette tips and weighing boats) in tightly sealed, high-density polyethylene (HDPE) or glass containers[6].

    • Collect liquid waste (e.g., HPLC mobile phase effluents) in dedicated, chemically compatible carboys.

  • Step 3: EPA/DOT Labeling

    • Affix a compliant hazardous waste label immediately upon placing the first drop/grain of waste into the container[7].

    • Label must clearly state: "Hazardous Waste - Toxic", the chemical name, the accumulation start date, and "UN 1544"[7].

  • Step 4: Final Destruction via TSDF

    • Transfer the sealed containers to a licensed Treatment, Storage, and Disposal Facility (TSDF)[6].

    • Causality: The mandated destruction method is high-temperature incineration equipped with chemical scrubbers. Incineration (>1000°C) ensures the complex heterocyclic ring system is fully oxidized, while the scrubbers neutralize the resulting nitrogenous combustion byproducts, preventing environmental contamination[6][8].

Visual Workflow: Disposal and Spill Response

G Start 10,11-Dimethoxy-α-yohimbine Waste Generation Classify Hazard Characterization (Acute Toxic Alkaloid) Start->Classify Type Waste State? Classify->Type Spill Accidental Spill? Use HEPA Vacuum / Wet Wipe Classify->Spill If spilled Solid Solid Waste (Powder/Crystals) Double-bag in sealable bio-bags Type->Solid Solid Liquid Liquid Waste (Solvent/Aqueous) Store in compatible HDPE container Type->Liquid Liquid Label EPA Hazardous Waste Labeling (Toxic, UN1544) Solid->Label Liquid->Label Spill->Solid Incinerate High-Temperature Incineration (Licensed TSDF) Label->Incinerate

Figure 1: Operational workflow for the containment, classification, and disposal of toxic alkaloid waste.

References[1] Guidechem. "Yohimbina 146-48-5 wiki - Es - Guidechem". Source: Link[2] ChemSrc. "84667-06-1_10,11-Dimethoxy-α-yohiMbine". Source: Link[5] AK Scientific, Inc. "Yohimbine HCl Safety Data Sheet". Source: Link[3] Sigma-Aldrich. "SAFETY DATA SHEET - Yohimbine hydrochloride". Source: Link[6] CDH Fine Chemical. "Yohimbine Hydrochloride CAS NO 65-19-0 - Safety Data Sheet". Source: Link[4] Lloyd Inc. "MATERIAL SAFETY DATA SHEET - Yobine Injection". Source: Link[8] Environmental Protection Agency (EPA). "Guidelines for the Disposal of Small Quantities of Unused Pesticides". Source: Link[7] Hazardous Waste Experts. "A Checklist For Packing & Shipping Hazardous Waste". Source: Link

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